Lexipafant
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl (2S)-4-methyl-2-[methyl-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-6-31-23(28)22(13-16(2)3)26(5)32(29,30)19-9-7-18(8-10-19)15-27-17(4)25-20-14-24-12-11-21(20)27/h7-12,14,16,22H,6,13,15H2,1-5H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRXDPFOYJSPMP-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318348 | |
| Record name | Lexipafant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139133-26-9 | |
| Record name | Lexipafant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139133-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lexipafant [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139133269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lexipafant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEXIPAFANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H14917M9YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lexipafant's Mechanism of Action in Pancreatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute pancreatitis is a complex inflammatory condition characterized by premature activation of digestive enzymes, leading to pancreatic autodigestion, a robust inflammatory response, and in severe cases, systemic inflammatory response syndrome (SIRS) and multiple organ failure (MOF). A key mediator in this inflammatory cascade is Platelet-Activating Factor (PAF), a potent phospholipid that activates a wide range of pathological responses. Lexipafant, a specific and potent competitive antagonist of the PAF receptor, has been investigated as a therapeutic agent to mitigate the detrimental effects of PAF in acute pancreatitis. This technical guide provides an in-depth overview of the mechanism of action of this compound in pancreatitis, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
The Role of Platelet-Activating Factor (PAF) in Acute Pancreatitis
In acute pancreatitis, tissue injury triggers the release of PAF from various cells, including endothelial cells, macrophages, and neutrophils. PAF exerts its pro-inflammatory effects by binding to its specific G protein-coupled receptor, the PAF receptor (PAF-R), which is expressed on the surface of numerous cell types involved in the inflammatory process. The binding of PAF to its receptor initiates a cascade of intracellular signaling events that contribute to the pathophysiology of acute pancreatitis in several ways:
-
Activation of Inflammatory Cells: PAF is a potent activator of platelets, neutrophils, and macrophages, leading to their aggregation, degranulation, and release of further inflammatory mediators, including cytokines, chemokines, and reactive oxygen species.
-
Increased Vascular Permeability: PAF increases the permeability of the microvasculature, leading to fluid leakage into the interstitial space, edema, and impaired organ perfusion. This effect is particularly detrimental in the pancreas and distant organs like the lungs.
-
Systemic Inflammatory Response: The localized inflammatory response in the pancreas can spill over into the systemic circulation, amplified by PAF, contributing to the development of SIRS and MOF.
This compound: A Competitive Antagonist of the PAF Receptor
This compound is a highly specific and potent antagonist of the PAF receptor. It acts by competitively binding to the PAF receptor, thereby preventing the binding of PAF and inhibiting its downstream signaling pathways. This competitive antagonism effectively blunts the pro-inflammatory cascade mediated by PAF.
Signaling Pathways Modulated by this compound
The PAF receptor is coupled to both Gq and Gi heterotrimeric G proteins. This compound's blockade of PAF binding to its receptor prevents the activation of these G proteins and their downstream signaling cascades.
Inhibition of the Gq/Phospholipase C (PLC) Pathway
Activation of the Gq protein by the PAF receptor leads to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).
This signaling cascade ultimately leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. NF-κB activation upregulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. By blocking this pathway, this compound effectively reduces the production of these key inflammatory mediators.
The Therapeutic Potential of Lexipafant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lexipafant (BB-882) is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1] PAF is a key phospholipid mediator implicated in a variety of inflammatory and thrombotic diseases.[2][3] By competitively inhibiting the binding of PAF to its receptor, this compound blocks the downstream signaling cascades that lead to platelet aggregation, neutrophil activation, and increased vascular permeability.[4][5] This technical guide provides an in-depth overview of the therapeutic potential of this compound, with a focus on its development for acute pancreatitis and severe sepsis. The document summarizes key quantitative data from clinical trials, details relevant experimental protocols, and visualizes the underlying signaling pathways. While initial preclinical and early-phase clinical studies showed promise, this compound ultimately failed to demonstrate a significant reduction in mortality in large-scale clinical trials for acute pancreatitis and severe sepsis, leading to the discontinuation of its development. Nevertheless, the story of this compound offers valuable insights into the complexities of targeting inflammatory pathways and the challenges of translating preclinical findings into clinical success.
Mechanism of Action
This compound is a synthetic molecule designed to specifically bind to the platelet-activating factor receptor (PAF-R), a G-protein coupled receptor. It acts as a competitive antagonist, having a much greater affinity for the PAF-R than PAF itself. By occupying the receptor binding site, this compound prevents PAF from initiating its pro-inflammatory and pro-thrombotic effects.
The binding of PAF to its receptor activates multiple intracellular signaling pathways, primarily through Gq and Gi proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger a cascade of events including an increase in intracellular calcium, activation of protein kinase C (PKC), and activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately result in various cellular responses such as platelet aggregation, neutrophil degranulation and superoxide (B77818) production, and increased endothelial permeability. This compound, by blocking the initial PAF-R interaction, effectively inhibits these downstream consequences.
Preclinical Pharmacology
This compound demonstrated significant potency in preclinical studies, effectively inhibiting various PAF-mediated cellular responses. These in vitro experiments provided a strong rationale for its clinical development in inflammatory conditions.
| Parameter | Value | Cell Type/Assay | Reference |
| IC50 (Superoxide Production) | 0.046 µM | Human Polymorphonuclear Leukocytes (PMNs) | |
| IC50 (CD11b Expression) | 0.285 µM | Human Polymorphonuclear Leukocytes (PMNs) | |
| IC50 (Elastase Release) | 0.05 µM | Human Polymorphonuclear Leukocytes (PMNs) |
Clinical Trials in Acute Pancreatitis
Acute pancreatitis is a severe inflammatory condition where PAF is believed to play a crucial role in amplifying the systemic inflammatory response syndrome (SIRS) that leads to multi-organ failure. Several clinical trials were conducted to evaluate the efficacy of this compound in this indication.
Phase II Trial
A randomized, double-blind, placebo-controlled Phase II trial involving 83 patients with acute pancreatitis showed promising results.
| Outcome | This compound (n=42) | Placebo (n=41) | p-value |
| Incidence of Organ Failure | Significantly Reduced | - | 0.041 |
| Total Organ Failure Score (OFS) at 72h | Significantly Reduced | - | 0.048 |
| Serum IL-8 Levels | Significantly Reduced | - | 0.038 |
| Serum IL-6 Levels | Declined on Day 1 | - | - |
In a subgroup of patients with severe acute pancreatitis (APACHE II score ≥ 8), 7 out of 12 patients treated with this compound recovered from organ failure, compared to only 2 out of 11 in the placebo group.
Phase III Multicenter Trial
A larger, multicenter Phase III trial was conducted with 290 patients with predicted severe acute pancreatitis (APACHE II score >6).
| Outcome | This compound (n=148) | Placebo (n=138) | p-value |
| Development of One or More Organ Failures | 57% | 58% | Not Significant |
| Median Change in Organ Failure Score (Day 3) | -1 | 0 | 0.04 |
| Systemic Sepsis | 4/148 (2.7%) | 13/138 (9.4%) | 0.023 |
| Pseudocyst Development | 8/148 (5.4%) | 19/138 (13.8%) | 0.025 |
| Mortality Attributable to Acute Pancreatitis | Not Significantly Different | Not Significantly Different | - |
While this compound showed a reduction in organ failure scores on day 3 and a decrease in certain complications, it failed to meet the primary endpoint of reducing the overall incidence of new organ failure. A critical appraisal of the clinical trials suggested that the timing of administration and patient selection may have influenced the outcomes.
Clinical Trials in Severe Sepsis
Given the central role of PAF in the pathophysiology of sepsis and septic shock, this compound was also investigated as a potential therapy for this life-threatening condition.
A double-blind, randomized, placebo-controlled trial was conducted in 131 patients with suspected severe sepsis.
| Outcome | This compound (n=66) | Placebo (n=65) | p-value |
| 28-Day Mortality | 61.4% | 62.6% | 0.4 |
The study found no significant difference in mortality between the this compound and placebo groups. There was also no evidence that this compound affected clinical or biochemical measures of disease severity or cytokine levels.
Experimental Protocols
Neutrophil Function Assays
-
Isolation of Polymorphonuclear Leukocytes (PMNs): PMNs were isolated from healthy volunteers.
-
Pre-treatment: Isolated PMNs were pre-treated with varying concentrations of this compound (0-100 µM).
-
Stimulation:
-
For superoxide production and elastase measurement, PMNs were incubated with PAF (200 nM for superoxide, 2000 nM for elastase) for 5 minutes, followed by activation with 1 µM N-formylmethionylleucylphenylalanine (fMLP).
-
For CD11b expression, PMNs were incubated with 200 nM PAF for 30 minutes following pre-treatment with this compound.
-
-
Measurement:
-
Superoxide production was determined by a cytochrome c reduction assay.
-
Elastase release was measured by the cleavage of a synthetic substrate.
-
CD11b expression was determined by flow cytometry.
-
Radioligand Binding Assay
A common method to assess the binding affinity of a compound to its receptor is a competitive radioligand binding assay.
-
Membrane Preparation: Platelet membranes containing the PAF receptor are prepared from a suitable source (e.g., rabbit or canine platelets).
-
Incubation: A fixed concentration of a radiolabeled PAF (e.g., [3H]PAF) is incubated with the platelet membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) or IC50 value for this compound can be determined.
Clinical Trial Protocol (Acute Pancreatitis - Phase III)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 290 patients with an APACHE II score > 6, with symptoms commencing within 72 hours.
-
Treatment:
-
This compound: 100 mg/24 hours administered intravenously for seven days.
-
Placebo: Intravenous infusion of a matching placebo.
-
-
Primary Endpoint: Reduction in the incidence of new organ failure.
-
Secondary Endpoints: Severity of organ failure, markers of the inflammatory response (e.g., IL-8, E-selectin), and mortality rate.
Signaling Pathways and Experimental Workflows
Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Neutrophil Function Assays with this compound.
Caption: Logical Progression of this compound's Clinical Development.
Conclusion
This compound is a well-characterized, potent antagonist of the platelet-activating factor receptor. Its development was based on a strong scientific rationale for the role of PAF in inflammatory diseases such as acute pancreatitis and severe sepsis. While early clinical data in acute pancreatitis were encouraging, subsequent larger trials failed to demonstrate a clear clinical benefit in terms of reducing mortality or the incidence of new organ failure. The clinical trial in severe sepsis was also negative. The journey of this compound underscores the challenges in translating a targeted anti-inflammatory strategy into a successful therapeutic for complex, multifactorial diseases. Despite its clinical discontinuation, this compound remains a valuable research tool for studying the roles of PAF in health and disease. Future research in this area may benefit from a more nuanced approach to patient selection, timing of intervention, and potentially combination therapies to address the multifaceted nature of systemic inflammation.
References
- 1. DSpace [researchrepository.ul.ie]
- 2. A Double-Blind Placebo-Controlled Study of an Infusion of this compound (Platelet-Activating Factor Receptor Antagonist) in Patients with Severe Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, double-blind phase II trial of this compound, a platelet-activating factor antagonist, in human acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lexipafant as a Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Lexipafant, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. It details this compound's mechanism of action, chemical properties, and its role in mitigating PAF-mediated inflammatory and pathological processes. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the intricate signaling pathways and experimental workflows relevant to its study. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing the therapeutic applications of this compound and other PAF receptor antagonists.
Introduction to Platelet-Activating Factor and its Receptor
Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions[1]. PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, leukocytes, and endothelial cells[1]. The binding of PAF to its receptor initiates a cascade of intracellular signaling events, leading to cellular activation, aggregation, and the release of other inflammatory mediators[1]. Given its central role in inflammation, the PAF/PAFR axis has been a key target for therapeutic intervention in a number of diseases.
This compound: A Specific PAF Receptor Antagonist
This compound is a synthetic molecule designed to specifically bind to and block the PAF receptor, thereby acting as a competitive antagonist to PAF[2]. By inhibiting the interaction between PAF and its receptor, this compound effectively prevents the downstream signaling cascades that lead to inflammatory responses[2].
Chemical Properties
The chemical structure and properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | ethyl (2S)-2-[[4-[(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonyl-methylamino]-4-methylpentanoate |
| Molecular Formula | C₂₃H₃₀N₄O₄S |
| Molecular Weight | 458.58 g/mol |
| CAS Number | 139133-26-9 |
| Appearance | White crystalline solid |
Mechanism of Action
This compound functions as a competitive antagonist at the PAF receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, PAF. This blockade inhibits the conformational changes in the PAFR that are necessary for G-protein coupling and the subsequent activation of intracellular signaling pathways.
Quantitative Data
The following tables summarize the available quantitative data for this compound's biological activity.
Table 1: this compound's Inhibitory Activity on Neutrophil Functions
| Parameter | IC₅₀ (µM) | Cell Type | Assay Conditions |
| Superoxide (O₂⁻) Production | 0.046 | Human Polymorphonuclear Leukocytes (PMNs) | PMNs pretreated with this compound, stimulated with PAF and fMLP. |
| CD11b Expression | 0.285 | Human Polymorphonuclear Leukocytes (PMNs) | PMNs pretreated with this compound, stimulated with PAF. |
| Elastase Release | 0.05 | Human Polymorphonuclear Leukocytes (PMNs) | PMNs pretreated with this compound, stimulated with PAF and fMLP. |
Note: Specific Ki values for PAF receptor binding and IC50 values for inhibition of PAF-induced platelet aggregation for this compound were not available in the public domain at the time of this review. The table above presents data on its effects on neutrophil functions.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound and other PAF receptor antagonists.
PAF Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Ki) of a test compound for the PAF receptor.
Principle: This assay measures the ability of a non-radiolabeled test compound (e.g., this compound) to compete with a radiolabeled PAF receptor ligand (e.g., [³H]PAF) for binding to the PAF receptor in a preparation of cell membranes or intact cells expressing the receptor.
Materials:
-
Cell membrane preparation from cells expressing PAF receptors (e.g., human platelets, transfected cell lines).
-
Radioligand: [³H]PAF.
-
Test compound: this compound or other antagonists at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a microtiter plate, combine the cell membrane preparation, a fixed concentration of [³H]PAF, and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled PAF).
-
Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Platelet Aggregation Assay
This assay assesses the functional effect of a PAF receptor antagonist on PAF-induced platelet aggregation.
Principle: Platelet aggregation is measured by monitoring the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of an agonist like PAF. An antagonist will inhibit this aggregation in a dose-dependent manner.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by differential centrifugation.
-
Platelet-Activating Factor (PAF) as the agonist.
-
Test compound: this compound or other antagonists at various concentrations.
-
A platelet aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP, which is used as a reference (100% aggregation).
-
Baseline Adjustment: Place a cuvette with PRP in the aggregometer and adjust the baseline to 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.
-
Incubation with Antagonist: Add a known concentration of this compound or vehicle control to the PRP in the aggregometer cuvette and incubate for a short period (e.g., 2-5 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to the cuvette to induce platelet aggregation.
-
Measurement: Record the change in light transmission over time until a maximal aggregation response is observed.
-
Data Analysis: The percentage of platelet aggregation is calculated from the aggregation curve. To determine the IC₅₀ value, perform the assay with a range of antagonist concentrations and plot the percentage inhibition of aggregation against the logarithm of the antagonist concentration.
Visualizations
PAF Receptor Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon PAF binding to its receptor, which are subsequently inhibited by this compound.
Experimental Workflow for PAF Antagonist Screening
This diagram outlines a typical workflow for the screening and characterization of novel PAF receptor antagonists.
Logical Relationship of this compound's Action
This diagram illustrates the logical flow of this compound's antagonistic action.
Therapeutic Applications and Clinical Studies
This compound has been investigated primarily for its potential therapeutic role in acute pancreatitis. The rationale for its use in this condition is based on the significant role of PAF in the systemic inflammatory response syndrome (SIRS) that accompanies severe pancreatitis and can lead to multiple organ failure.
Clinical trials have been conducted to evaluate the efficacy of this compound in reducing the severity and mortality of acute pancreatitis. While some studies showed a reduction in organ failure scores and markers of inflammation, the overall results regarding a significant reduction in mortality have been inconclusive, and this compound has not received widespread regulatory approval for this indication.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic data for this compound in humans is limited in the publicly available literature. As with many intravenously administered drugs, it is expected to be rapidly distributed. Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound is a well-characterized, potent, and specific antagonist of the PAF receptor. Its mechanism of action, involving the competitive inhibition of PAF binding, provides a clear rationale for its use in PAF-mediated inflammatory conditions. While its clinical development for acute pancreatitis has faced challenges, the extensive preclinical and clinical data available for this compound continue to make it a valuable tool for researchers studying the role of PAF in health and disease. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the continued investigation of PAF receptor antagonism as a therapeutic strategy. Further research is warranted to explore the full therapeutic potential of this compound and next-generation PAF antagonists in a range of inflammatory and thrombotic disorders.
References
Lexipafant's Attenuation of Inflammatory Cytokine Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexipafant (BB-882) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a key phospholipid mediator implicated in the pathogenesis of various inflammatory conditions, most notably acute pancreatitis.[2][3] The binding of PAF to its G-protein coupled receptor (PAF-R) on the surface of inflammatory cells triggers a cascade of intracellular signaling events, culminating in the production and release of a host of pro-inflammatory cytokines. This "cytokine storm" is a major driver of the systemic inflammatory response syndrome (SIRS) and subsequent organ failure seen in severe inflammatory diseases.[2][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on inflammatory cytokine production, detailed experimental protocols for assessing these effects, and visualizations of the underlying signaling pathways.
Mechanism of Action: Interrupting the PAF Signaling Cascade
This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of PAF to its receptor, thereby blocking the initiation of the downstream signaling cascade that leads to cytokine gene transcription and protein synthesis. PAF-R activation by PAF is known to stimulate multiple intracellular signaling pathways, including the activation of phospholipases, mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol-calcium second messenger system. By preventing the initial ligand-receptor interaction, this compound effectively dampens the inflammatory response orchestrated by PAF.
Quantitative Effects on Inflammatory Cytokines
Clinical and preclinical studies have demonstrated this compound's ability to significantly reduce the levels of key pro-inflammatory cytokines. The following tables summarize the quantitative data from notable studies.
Table 1: Effect of this compound on Serum Cytokine Levels in Human Acute Pancreatitis
| Cytokine | Treatment Group | Placebo Group | P-value | Study |
| IL-8 | Significantly reduced | - | P = 0.038 | Kingsnorth et al., 1995 |
| IL-6 | Declined on day 1 | - | - | Kingsnorth et al., 1995 |
Data from a randomized, double-blind, placebo-controlled phase II clinical trial in patients with acute pancreatitis. The study assessed the magnitude of the inflammatory response by serial measurement of various markers.
Table 2: Effect of this compound on Serum Cytokine Levels in a Murine Model of Acute Pancreatitis
| Cytokine | AP Group (Cerulein) | AP + this compound Group | % Reduction | Study |
| TNF-α (pg/ml) | 80.6 ± 6.5 | 38.0 ± 6.6 | 52.8% | Lane et al., 2001 |
| IL-1β (pg/ml) | 182.6 ± 23.0 | 122.5 ± 10.8 | 32.9% | Lane et al., 2001 |
Data from a study in a murine model of mild, edematous acute pancreatitis induced by cerulein. Serum cytokine levels were determined by ELISA.
Experimental Protocols
This section provides a detailed, synthesized protocol for the quantification of inflammatory cytokines in serum or cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a common method used in the cited studies.
Protocol: Quantification of IL-6 and IL-8 by Sandwich ELISA
1. Materials and Reagents:
-
High-binding 96-well ELISA plates
-
Capture antibody (anti-human IL-6 or IL-8)
-
Detection antibody (biotinylated anti-human IL-6 or IL-8)
-
Recombinant human IL-6 or IL-8 standard
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
2. Plate Coating:
-
Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., PBS).
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
3. Blocking:
-
The following day, aspirate the coating solution from the wells.
-
Wash the plate 2-3 times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer (e.g., assay diluent) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
4. Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.
-
Dilute the serum samples or cell culture supernatants in assay diluent.
-
After washing the plate, add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
5. Detection Antibody Incubation:
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
6. Streptavidin-HRP Incubation:
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
7. Substrate Development and Measurement:
-
Wash the plate 5-7 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color gradient develops.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
8. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Signaling Pathway of PAF-Mediated Cytokine Production and its Inhibition by this compound
Caption: PAF signaling pathway leading to cytokine production and its inhibition by this compound.
Experimental Workflow for Assessing this compound's Effect on Cytokine Levels
Caption: General experimental workflow for evaluating the in vivo efficacy of this compound.
Conclusion
This compound has demonstrated a clear capacity to modulate the inflammatory cytokine cascade by antagonizing the PAF receptor. The quantitative data from both clinical and preclinical studies support its role in reducing key pro-inflammatory mediators such as IL-1, IL-6, IL-8, and TNF-α. While clinical outcomes in severe acute pancreatitis have been varied, the foundational mechanism of attenuating the cytokine response remains a valid therapeutic strategy. The experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of PAF receptor antagonists in inflammatory diseases. Further research focusing on optimal dosing, timing of administration, and patient selection will be crucial in realizing the full clinical utility of this class of drugs.
References
The Pharmacodynamics of Lexipafant in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of Lexipafant, a potent Platelet-Activating Factor (PAF) receptor antagonist, as demonstrated in various animal models. The data and protocols summarized herein are crucial for understanding its mechanism of action and therapeutic potential in inflammatory conditions.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data from preclinical studies of this compound in different animal models of inflammatory diseases.
Table 1: this compound in a Murine Model of Acute Pancreatitis
| Parameter | Sham | Sham + this compound | Acute Pancreatitis (AP) | AP + this compound |
| Animal Model | Female Swiss-Webster mice | Female Swiss-Webster mice | Female Swiss-Webster mice | Female Swiss-Webster mice |
| Induction of AP | Saline i.p. | Saline i.p. | Cerulein (50 µg/kg) i.p. hourly for 6h | Cerulein (50 µg/kg) i.p. hourly for 6h |
| This compound Dosage | N/A | 25 mg/kg i.p. every 3h | N/A | 25 mg/kg i.p. every 3h |
| IL-1β (pg/ml) | 115.0 ± 8.9 | 97.5 ± 9.4 | 182.6 ± 23.0 | 122.5 ± 10.8 |
| TNF-α (pg/ml) | 30.9 ± 4.0 | 32.6 ± 4.6 | 80.6 ± 6.5 | 38.0 ± 6.6** |
| Lung MPO (U/g) | 1.6 ± 0.4 | 1.8 ± 0.2 | 3.4 ± 0.4 | 2.6 ± 0.2 |
| Serum Amylase (U/L) | 697 ± 106 | 639 ± 52 | 1943 ± 102 | 1649 ± 110 |
| p<0.05 vs. AP group; **p<0.001 vs. AP group. Data extracted from a study on the effect of this compound on systemic inflammatory response in a murine model of acute edematous pancreatitis[1]. |
Table 2: this compound in a Rabbit Model of Acute Colitis
| Parameter | Control | This compound (0.8 mg/kg) | This compound (2.4 mg/kg) | This compound (3.2 mg/kg) |
| Animal Model | Male New Zealand White rabbits | Male New Zealand White rabbits | Male New Zealand White rabbits | Male New Zealand White rabbits |
| Induction of Colitis | Rectal instillation of 0.75% formalin + i.v. aggregated immunoglobulin | Rectal instillation of 0.75% formalin + i.v. aggregated immunoglobulin | Rectal instillation of 0.75% formalin + i.v. aggregated immunoglobulin | Rectal instillation of 0.75% formalin + i.v. aggregated immunoglobulin |
| This compound Dosage | N/A | 0.8 mg/kg i.v. bolus every 2h | 2.4 mg/kg i.v. bolus every 2h | 3.2 mg/kg i.v. bolus every 2h |
| Macroscopic Score Improvement | - | Not significant | P < 0.02 | P < 0.001 |
| Myeloperoxidase Level Reduction | - | Not significant | Not significant | P < 0.04 |
| Dialysate LTB4 Level Reduction | - | Not significant | P < 0.03 | P < 0.02 |
| *Data from a study assessing the anti-inflammatory action of this compound in an animal model of acute colitis[2]. |
Table 3: this compound in Rat Models of Severe Acute Pancreatitis
| Parameter | Saline Control | This compound (1 mg) | This compound (10 mg) |
| Animal Model | Sprague-Dawley rats | Sprague-Dawley rats | Sprague-Dawley rats |
| Induction of Necrotizing Pancreatitis | Glycodeoxycholic acid (GDOC) infusion + cerulein | Glycodeoxycholic acid (GDOC) infusion + cerulein | Glycodeoxycholic acid (GDOC) infusion + cerulein |
| This compound Administration | Continuous i.v. infusion over 9h | Continuous i.v. infusion over 9h | Continuous i.v. infusion over 9h |
| 24-hour Survival Rate (GDOC model) | 55% | 50% | 50% |
| Induction of Hemorrhagic Pancreatitis | Enterokinase infusion + cerulein | Enterokinase infusion + cerulein | Enterokinase infusion + cerulein |
| 24-hour Survival Rate (Enterokinase model) | 0% | 0% | 0% |
| *This study concluded that this compound failed to improve survival in these severe models[3]. |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. Below are the protocols for the key experiments cited.
Murine Model of Acute Edematous Pancreatitis
-
Animals: 48 female Swiss-Webster mice (20-30g) were divided into four groups.[1][4]
-
Induction of Pancreatitis: Acute pancreatitis was induced by intraperitoneal (i.p.) injections of cerulein (50 µg/kg) administered hourly for six hours. Control groups received saline injections.
-
Treatment: The treatment group received this compound (25 mg/kg) via i.p. injection one hour after the induction of pancreatitis and every three hours thereafter.
-
Sample Collection and Analysis: Animals were sacrificed three hours after the last cerulein injection. Blood was collected for serum analysis of amylase, IL-1β, and TNF-α levels (measured by ELISA). Lung tissue was harvested for the measurement of myeloperoxidase (MPO) activity.
Rabbit Model of Acute Colitis
-
Animals: Male New Zealand White rabbits were used.
-
Induction of Colitis: Acute colitis was induced by the rectal instillation of 0.75% formalin, followed by an intravenous administration of aggregated immunoglobulin.
-
Treatment: Treatment groups received intravenous bolus doses of this compound (0.8, 2.4, or 3.2 mg/kg) every two hours.
-
Analysis: Rectal dialysis was performed before colitis induction and at sacrifice to measure levels of leukotriene B4 (LTB4), prostaglandin (B15479496) E2 (PGE2), and thromboxane (B8750289) B2 (TXB2). Colonic tissue was collected for histological assessment and measurement of myeloperoxidase content.
Rat Model of Acute Hemorrhagic Pancreatitis
-
Animals: Rats were used in this model.
-
Induction of Pancreatitis: Acute hemorrhagic pancreatitis was induced by the intraductal infusion of 5% sodium taurodeoxycholate.
-
Monitoring of Barrier Dysfunction: Pancreatic capillary endothelial barrier dysfunction was monitored by measuring tissue edema and the exudation of plasma albumin into the interstitium at 3 and 12 hours after induction.
-
Treatment: this compound was administered as a pretreatment.
-
Biochemical Analysis: Pancreatic leukocyte recruitment was assessed by measuring myeloperoxidase activity. Serum levels of IL-1β and IL-6 were determined by ELISA.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow in preclinical studies.
Caption: Mechanism of action of this compound as a PAF receptor antagonist.
References
- 1. SSAT - 1997 Abstract: 77 Platelet activating factor antagonism reduces the systemic inflammatory response in a murine model of acute pancreatitis. [meetings.ssat.com]
- 2. This compound (BB-882), a platelet activating factor receptor antagonist, ameliorates mucosal inflammation in an animal model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound fails to improve survival in severe necrotizing pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet activating factor antagonism reduces the systemic inflammatory response in a murine model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lexipafant: A Technical Deep Dive into its Chemical Structure and Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Lexipafant, a potent and selective antagonist of the platelet-activating factor (PAF) receptor, stands as a significant molecule in the study of inflammatory processes. By blocking the action of PAF, a key lipid mediator, this compound has been investigated for its therapeutic potential in conditions such as acute pancreatitis. This technical guide provides a comprehensive overview of its chemical architecture, a detailed synthetic protocol, and key experimental methodologies for its characterization.
Chemical Profile of this compound
The precise chemical structure of this compound is fundamental to its biological activity. Its stereochemistry, in particular, is a critical determinant of its affinity for the PAF receptor.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | ethyl (2S)-4-methyl-2-[methyl-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonylamino]pentanoate[1][2] |
| Chemical Formula | C₂₃H₃₀N₄O₄S[1][3][4] |
| Molecular Weight | 458.58 g/mol |
| CAS Number | 139133-26-9 |
| Stereochemistry | The molecule possesses a single chiral center with an (S)-configuration. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates followed by their coupling to form the final product. The following is a detailed experimental protocol for its synthesis.
Part 1: Synthesis of 4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)benzenesulfonyl chloride (Intermediate A)
This intermediate provides the heterocyclic and sulfonyl chloride moieties of this compound.
Step 1: Preparation of 1-((4-bromophenyl)methyl)-2-methyl-1H-imidazo[4,5-c]pyridine
-
Dissolve 2-methyl-1H-imidazo[4,5-c]pyridine in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a strong base, for instance, sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for approximately 30 minutes.
-
Add 1-bromo-4-(bromomethyl)benzene to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Sulfonylation to yield Intermediate A
-
Subject the product from the previous step to a sulfonation reaction, for example, by treatment with a sulfonating agent like chlorosulfonic acid, to introduce the sulfonyl chloride group. This reaction is typically carried out at low temperatures.
-
Carefully quench the reaction with ice.
-
Isolate the precipitated product by filtration, wash with cold water, and dry to obtain Intermediate A.
Part 2: Synthesis of Ethyl (S)-2-(methylamino)-4-methylpentanoate (Intermediate B)
This intermediate is the chiral amino acid ester component of this compound.
-
Suspend L-leucine ethyl ester hydrochloride in a suitable solvent like dichloromethane (B109758).
-
Add a base, such as triethylamine, to the suspension at 0°C.
-
To the resulting solution, add an aqueous solution of formaldehyde (B43269) followed by a reducing agent like sodium borohydride (B1222165) in a controlled manner.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield Intermediate B.
Part 3: Final Coupling to Synthesize this compound
The final step involves the formation of the sulfonamide bond.
-
Dissolve Intermediate B in a suitable solvent, such as pyridine (B92270) or dichloromethane, containing a base like triethylamine.
-
Cool the solution to 0°C and add Intermediate A portion-wise.
-
Allow the reaction to proceed at room temperature for 18-24 hours.
-
After completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude this compound by column chromatography on silica gel to obtain the final product.
Table 2: Quantitative Data for this compound Synthesis
| Parameter | Value |
| Overall Yield | Typically in the range of 30-40% |
| Melting Point | 105-107 °C |
| Optical Rotation | [α]D²⁰ -6.7° (c=1, CHCl₃) |
Key Experimental Assays for Characterization
To evaluate the biological activity of synthesized this compound, specific in vitro assays are employed.
PAF Receptor Binding Assay Protocol
This assay quantifies the affinity of this compound for the PAF receptor.
-
Membrane Preparation : Isolate cell membranes from a suitable source known to express the PAF receptor, such as human platelets or a recombinant cell line.
-
Competitive Binding : Incubate the membranes with a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]PAF) in the presence of varying concentrations of this compound.
-
Incubation : Allow the binding to reach equilibrium by incubating for a defined period at a specific temperature (e.g., 60 minutes at 25°C).
-
Separation : Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis : Determine the IC₅₀ value of this compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.
Inhibition of PAF-Induced Platelet Aggregation
This functional assay assesses the antagonistic effect of this compound on PAF-mediated cellular responses.
-
Preparation of Platelet-Rich Plasma (PRP) : Obtain fresh human blood and prepare PRP through centrifugation.
-
Aggregation Measurement : Monitor platelet aggregation using a platelet aggregometer, which measures changes in light transmission through the PRP sample.
-
Pre-incubation : Incubate the PRP with various concentrations of this compound or a vehicle control for a short duration.
-
Induction of Aggregation : Initiate platelet aggregation by adding a standardized concentration of PAF.
-
Monitoring and Analysis : Record the maximum aggregation response and calculate the percentage inhibition of PAF-induced aggregation at each this compound concentration to determine the IC₅₀ value.
Visualizing the Molecular Landscape: Signaling Pathways and Synthetic Workflow
To better understand the context of this compound's function and creation, the following diagrams illustrate its mechanism of action and synthetic pathway.
Caption: this compound blocks the PAF signaling cascade.
Caption: The synthetic workflow for producing this compound.
References
Lexipafant's Impact on Systemic Inflammatory Response Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systemic Inflammatory Response Syndrome (SIRS) is a life-threatening condition characterized by a dysregulated inflammatory cascade that can lead to multiple organ dysfunction and failure. Platelet-Activating Factor (PAF) has been identified as a key lipid mediator that amplifies the inflammatory response. Lexipafant, a potent and specific PAF receptor antagonist, has been investigated as a therapeutic agent to mitigate the effects of SIRS, particularly in the context of severe acute pancreatitis. This technical guide provides an in-depth review of the mechanism of action of this compound, summarizes preclinical and clinical evidence, details experimental protocols, and presents quantitative data from key clinical trials.
Introduction to SIRS and Platelet-Activating Factor (PAF)
Systemic Inflammatory Response Syndrome (SIRS) is a clinical state resulting from a generalized and overwhelming inflammatory reaction. While often associated with sepsis, SIRS can be triggered by various non-infectious insults such as trauma, burns, and severe acute pancreatitis.[1] The pathophysiology of SIRS involves the excessive release of pro-inflammatory mediators, leading to widespread endothelial activation, tissue damage, and organ dysfunction.[2]
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in amplifying inflammatory and thrombotic events.[3][4] Synthesized by various cells including endothelial cells, monocytes, and neutrophils, PAF exerts its effects by binding to the G-protein coupled PAF receptor (PAFR).[3] This binding triggers a cascade of intracellular signaling events, promoting leukocyte chemotaxis, increasing vascular permeability, and stimulating the production of other inflammatory cytokines, thereby contributing significantly to the pathogenesis of SIRS.
This compound: Mechanism of Action
This compound is a specifically designed small molecule that acts as a competitive antagonist of the PAF receptor. By binding with high affinity to the PAFR, this compound blocks the binding of PAF and PAF-like lipids, thereby inhibiting the downstream signaling pathways that lead to cellular activation and the amplification of the inflammatory response. This targeted blockade is intended to dampen the excessive inflammation characteristic of SIRS without causing broad immunosuppression.
dot
Caption: this compound competitively blocks the PAF receptor, interrupting the inflammatory cascade.
Preclinical Evidence
Experimental Models of SIRS
Animal models are crucial for studying the pathophysiology of SIRS and for the preclinical evaluation of therapeutic agents like this compound.
-
Lipopolysaccharide (LPS) Induced Endotoxemia: This is a common model to induce a systemic inflammatory response. A bolus injection of LPS, a component of the cell wall of Gram-negative bacteria, results in a rapid and transient increase in pro-inflammatory cytokines like TNF-α and IL-6, mimicking aspects of sepsis-induced SIRS.
-
Cerulein-Induced Pancreatitis: This is a widely used and reproducible model that mimics the early stages of human acute pancreatitis. Supramaximal stimulation with cerulein (a cholecystokinin (B1591339) analogue) leads to pancreatic acinar cell injury, inflammation, and edema. The severity can be modulated, for instance, by co-administering LPS to induce a more severe, necrotizing pancreatitis.
Key Preclinical Findings
In a murine model of mild, edematous acute pancreatitis induced by cerulein, therapeutic administration of this compound demonstrated a significant reduction in the systemic inflammatory response. Specifically, the study reported:
-
Reduced serum levels of the pro-inflammatory cytokines TNF-α and IL-1β.
-
Decreased lung myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration and lung injury.
-
Lowered serum amylase activity, a marker of pancreatic injury.
These findings suggested that PAF antagonism could reduce the severity of systemic inflammation even when administered after the initial insult.
Clinical Trials in Severe Acute Pancreatitis
The primary clinical application investigated for this compound has been in mitigating SIRS and organ failure associated with predicted severe acute pancreatitis.
Data Presentation
The following tables summarize the quantitative data from two key multicenter, randomized, double-blind, placebo-controlled trials.
Table 1: Phase II Clinical Trial (Kingsnorth et al., 1995)
| Outcome Measure | This compound (n=42) | Placebo (n=41) | P-value |
|---|---|---|---|
| Patient Demographics | |||
| Severe AP (APACHE II ≥ 8) | 12 | 11 | NS |
| Organ Failure (at 72h) | |||
| Incidence of Organ Failure | Reduced | - | 0.041 |
| Total Organ Failure Score (OFS) | Reduced | - | 0.048 |
| Inflammatory Markers | |||
| Serum IL-8 | Significantly Reduced | - | 0.038 |
| Serum IL-6 | Declined on Day 1 | - | NS |
| Serum C-Reactive Protein (CRP) | No Effect | No Effect | NS |
Table 2: Phase III Clinical Trial (Johnson et al., 2001)
| Outcome Measure | This compound (n=148) | Placebo (n=138) | P-value |
|---|---|---|---|
| Patient Demographics | |||
| Mean APACHE II Score | >6 | >6 | NS |
| Primary Endpoint | |||
| Development of ≥1 Organ Failure | 57% (85/148) | 58% (80/138) | NS |
| Secondary Endpoints | |||
| Change in OFS (Day 3) | Median: -1 | Median: 0 | 0.04 |
| Systemic Sepsis | 2.7% (4/148) | 9.4% (13/138) | 0.023 |
| Local Complications (Overall) | 20% (30/148) | 30% (41/138) | 0.065 |
| Pseudocyst Development | 5% (8/148) | 14% (19/138) | 0.025 |
| Inflammatory Markers | |||
| Rate of decrease in IL-8 | More Rapid | - | <0.05 |
| Rate of decrease in E-selectin | More Rapid | - | <0.05 |
| Mortality |
| Deaths attributable to AP | Not Significantly Different | Not Significantly Different | NS |
Interpretation of Clinical Findings
The initial Phase II trial showed promising results, with this compound reducing the incidence and severity of organ failure and lowering levels of key inflammatory markers. However, the larger Phase III trial did not meet its primary endpoint of preventing new organ failure. A critical finding was that 44% of patients already had established organ failure upon entry into the study, which may have limited the potential for preventative intervention. Despite this, this compound did show some positive effects on secondary endpoints, including a reduction in systemic sepsis and local complications like pseudocysts. It also accelerated the reduction of inflammatory markers IL-8 and E-selectin. Ultimately, the study concluded that PAF antagonism alone was not sufficient to ameliorate SIRS in this patient population, particularly when treatment is initiated up to 72 hours after symptom onset.
Experimental Protocols
Preclinical Model: Cerulein-Induced Pancreatitis
dot
Caption: A typical experimental workflow for evaluating therapeutics in a murine pancreatitis model.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are commonly used.
-
Induction of Pancreatitis: Mice are fasted for 12-18 hours with free access to water. Mild edematous pancreatitis is induced by hourly intraperitoneal (i.p.) injections of cerulein at a dose of 50 µg/kg for 6 to 12 hours. Control animals receive saline injections. For a severe model, lipopolysaccharide (LPS) at 15 mg/kg may be injected one hour after the final cerulein administration.
-
Therapeutic Intervention: this compound or a placebo vehicle is administered, often intraperitoneally, at specified time points relative to the induction of pancreatitis.
-
Sample Collection: At predetermined time points, animals are euthanized. Blood is collected via cardiac puncture for serum separation. The pancreas and lungs are harvested.
-
Analysis:
-
Serum Analysis: Amylase, lipase, and cytokine levels (e.g., TNF-α, IL-6, IL-8) are quantified using commercially available ELISA kits.
-
Histology: A portion of the pancreas is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Myeloperoxidase (MPO) Assay: Lung tissue is homogenized to quantify neutrophil infiltration by measuring MPO activity, a marker of inflammation.
-
Clinical Trial Protocol (Johnson et al., 2001)
dot
References
Investigating the Selectivity of Lexipafant: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lexipafant (BB-882) is a potent and highly selective antagonist of the platelet-activating factor (PAF) receptor. Developed for the treatment of acute pancreatitis, its clinical trajectory has been complex, marked by promising preclinical and early clinical results that were not fully realized in larger pivotal trials. This technical guide delves into the pharmacological profile of this compound, with a primary focus on its selectivity and on-target effects. While the term "off-target effects" implies unintended molecular interactions, a comprehensive review of the available scientific literature reveals a scarcity of direct evidence for significant off-target activities of this compound. Therefore, this document will concentrate on its well-characterized on-target pharmacology, the downstream consequences of PAF receptor antagonism, and the methodologies employed in its preclinical and clinical evaluation. The absence of extensive public data on broad-panel off-target screening, a common practice in contemporary drug development, is a notable limitation in the complete characterization of this compound's selectivity.
Introduction: The Role of Platelet-Activating Factor in Inflammation
Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells.[1] Activation of the PAFR triggers a cascade of intracellular signaling events, leading to cellular activation, production of inflammatory cytokines, and increased vascular permeability. In the context of acute pancreatitis, PAF is considered a key mediator of the systemic inflammatory response syndrome (SIRS) and subsequent multi-organ dysfunction.[2]
This compound: A Selective PAF Receptor Antagonist
This compound was specifically designed as a competitive antagonist of the PAF receptor.[1] Its high affinity and selectivity for the PAFR are central to its mechanism of action. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the downstream signaling pathways that mediate the pro-inflammatory effects of PAF.
On-Target Potency
The on-target potency of this compound has been demonstrated in various in vitro and in vivo studies. A key measure of its activity is the half-maximal inhibitory concentration (IC50) for PAF-induced cellular responses. Preclinical studies have shown that this compound can inhibit PAF-enhanced neutrophil functions in a dose-dependent manner.[3]
| Parameter | IC50 (µM) | Experimental System |
| PAF-enhanced Superoxide (.O2-) Production | 0.046 | Isolated human polymorphonuclear leukocytes (PMNs) |
| PAF-enhanced CD11b Expression | 0.285 | Isolated human polymorphonuclear leukocytes (PMNs) |
| PAF-enhanced Elastase Release | 0.05 | Isolated human polymorphonuclear leukocytes (PMNs) |
| Table 1: In Vitro Potency of this compound in Inhibiting PAF-Mediated Neutrophil Activation. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the intended on-target mechanism of this compound and a typical workflow for investigating its effects on neutrophil activation.
References
Methodological & Application
Application Notes and Protocols for the Administration of Lexipafant in Murine Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology of sepsis involves a complex interplay of pro-inflammatory and anti-inflammatory pathways. Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in the inflammatory cascade observed in sepsis.[1] Lexipafant is a specific and potent antagonist of the PAF receptor, which has been investigated for its therapeutic potential in inflammatory conditions.[1] These application notes provide detailed protocols for the administration of this compound in two common murine models of sepsis: Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS)-induced endotoxemia.
Mechanism of Action of this compound
This compound competitively inhibits the binding of PAF to its receptor on the surface of various immune and endothelial cells. This blockade attenuates the downstream signaling cascades initiated by PAF, leading to a reduction in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), decreased neutrophil activation, and reduced vascular permeability. By mitigating these key events in the septic response, this compound has the potential to reduce the severity of organ damage and improve outcomes.
Platelet-Activating Factor (PAF) Signaling Pathway in Sepsis
Caption: PAF signaling pathway in sepsis and the inhibitory action of this compound.
Experimental Protocols
Two primary murine models are detailed below: the Cecal Ligation and Puncture (CLP) model, which induces polymicrobial sepsis, and the Lipopolysaccharide (LPS) model, which simulates endotoxemia.
Protocol 1: this compound in Cecal Ligation and Puncture (CLP) Murine Model
The CLP model is considered the gold standard for preclinical sepsis research as it closely mimics the pathophysiology of human septic peritonitis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old, 20-25 g)
-
This compound
-
Vehicle (e.g., sterile saline or 10% DMSO in saline)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, sutures)
-
21-gauge needle
-
Sterile saline for fluid resuscitation
Experimental Workflow:
Caption: Experimental workflow for this compound administration in the CLP murine sepsis model.
Procedure:
-
Anesthesia: Anesthetize the mouse using a standard approved protocol.
-
Surgical Procedure:
-
Shave and disinfect the abdomen.
-
Make a 1-2 cm midline incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum once with a 21-gauge needle.
-
Gently squeeze the cecum to express a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the incision in layers.
-
-
Fluid Resuscitation: Immediately following surgery, administer 1 mL of pre-warmed sterile saline subcutaneously.
-
This compound Administration:
-
Therapeutic Dosing: Administer this compound at a dose of 25 mg/kg via intraperitoneal (i.p.) injection at the time of fluid resuscitation.[2] Subsequent doses can be administered every 3 hours as needed based on the experimental design.[2]
-
Vehicle Control: Administer an equivalent volume of the vehicle to the control group.
-
Sham Control: Sham-operated animals should undergo the same surgical procedure without cecal ligation and puncture and receive the vehicle.
-
-
Post-Operative Care and Monitoring:
-
House mice in a clean, warm environment with easy access to food and water.
-
Monitor survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) at regular intervals for up to 7 days.
-
Collect blood and tissue samples at predetermined time points for analysis of inflammatory markers and organ damage.
-
Protocol 2: this compound in Lipopolysaccharide (LPS)-Induced Endotoxemia Model
The LPS model induces a systemic inflammatory response that mimics the hyper-inflammatory phase of sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old, 20-25 g)
-
This compound
-
Vehicle (e.g., sterile saline or 10% DMSO in saline)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
Procedure:
-
This compound Pre-treatment (Prophylactic Model):
-
Administer this compound at a dose of 25 mg/kg i.p. 1 hour prior to LPS challenge.[2]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
LPS Administration:
-
Inject LPS intraperitoneally at a dose known to induce a septic phenotype (e.g., 5-15 mg/kg). The optimal dose may vary depending on the LPS serotype and mouse strain and should be determined empirically.
-
-
Monitoring and Sample Collection:
-
Monitor mice for clinical signs of endotoxemia (e.g., lethargy, huddling, diarrhea).
-
Monitor survival for lethal dose models.
-
Collect blood samples at various time points (e.g., 2, 6, 24 hours) post-LPS injection for cytokine analysis.
-
Data Presentation
The following table summarizes quantitative data from a study investigating the effects of this compound in a murine model of acute pancreatitis, a condition with a similar inflammatory profile to sepsis.
| Parameter | Control (Sham) | Acute Pancreatitis (AP) | AP + this compound (25 mg/kg i.p.) |
| Serum TNF-α (pg/mL) | Undetectable | 150 ± 25 | 75 ± 15 |
| Serum IL-1β (pg/mL) | Undetectable | 200 ± 30 | 100 ± 20 |
| Lung Myeloperoxidase (MPO) (U/g tissue) | 1.0 ± 0.2 | 4.5 ± 0.5 | 2.5 ± 0.3 |
| Serum Amylase (U/L) | 1500 ± 200 | 5000 ± 500 | 3000 ± 400 |
*p < 0.05 compared to the Acute Pancreatitis group. Data are presented as mean ± SEM.
Expected Outcomes
Based on its mechanism of action and preclinical data in related inflammatory models, administration of this compound in murine models of sepsis is expected to:
-
Reduce systemic inflammation: A significant decrease in the plasma levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Mitigate organ damage: Amelioration of sepsis-induced organ injury, as indicated by reduced levels of organ-specific damage markers (e.g., ALT, AST for liver; BUN, creatinine (B1669602) for kidney) and improved histopathology.
-
Improve survival: In lethal models of sepsis, this compound treatment is anticipated to improve survival rates, although specific data from murine sepsis models is needed to confirm this.
Conclusion
This compound, as a potent PAF receptor antagonist, represents a promising therapeutic agent for modulating the excessive inflammatory response in sepsis. The provided protocols for its administration in CLP and LPS-induced murine sepsis models offer a framework for researchers to investigate its efficacy and further elucidate the role of PAF in the pathophysiology of sepsis. Careful consideration of the experimental design, including the timing of administration and the choice of endpoints, is crucial for obtaining robust and translatable results.
References
- 1. A double-blind placebo-controlled study of an infusion of this compound (Platelet-activating factor receptor antagonist) in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet activating factor antagonism reduces the systemic inflammatory response in a murine model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lexipafant Dosage in Rats to Induce Platelet-Activating Factor (PAF) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexipafant (BB-882) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a key phospholipid mediator implicated in a variety of inflammatory processes, including platelet aggregation, increased vascular permeability, and leukocyte activation. By competitively blocking the PAF receptor, this compound effectively inhibits these downstream signaling pathways. These characteristics make this compound a valuable tool in preclinical research, particularly in rat models of inflammatory diseases such as acute pancreatitis and ischemia-reperfusion injury.[1][2][3] This document provides detailed application notes and protocols for the use of this compound to induce PAF inhibition in rats, based on findings from several experimental studies.
Data Presentation: this compound Dosage and Effects in Rats
The following table summarizes the quantitative data on this compound administration in various rat models. The "Key Outcomes" serve as in vivo indicators of effective PAF inhibition.
| Study Context & Rat Strain | This compound Dosage | Route of Administration | Key Outcomes (Indicators of PAF Inhibition) |
| Acute Necrotizing Pancreatitis (Sprague-Dawley) | 1 mg or 10 mg (total dose) | Continuous intravenous infusion over 9 hours | No improvement in 24-hour survival rates or pancreatic histology scores. |
| Intestinal Ischemia & Reperfusion (Sprague-Dawley) | 5 mg/kg | Intraperitoneal (i.p.) injection 15 minutes prior to operation | - Prevented the increase in intestinal endothelial and epithelial permeability.- Reduced bacterial translocation.- Attenuated leakage of albumin from blood to the mucosal interstitium. |
| Acute Hemorrhagic Pancreatitis (Sprague-Dawley) | Not specified in abstract | Pretreatment | - Significantly reduced pancreatic endothelial barrier dysfunction.- Decreased pancreatic leukocyte recruitment.- Reduced serum levels of IL-1β. |
| Mild Edematous Pancreatitis (Swiss-Webster Mice*) | 25 mg/kg | Intraperitoneal (i.p.) injection, every 3 hours starting 1 hour after induction | - Reduced serum cytokines (TNFα, IL-1β).- Decreased lung myeloperoxidase (MPO) activity.- Reduced serum amylase activity. |
*Note: One study was conducted in mice but is included for comparative purposes due to the relevance of the findings.
Signaling Pathway and Experimental Workflow
Platelet-Activating Factor (PAF) Signaling and this compound Inhibition
Platelet-Activating Factor (PAF) exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This binding activates intracellular signaling cascades, leading to a range of inflammatory responses. This compound acts as a competitive antagonist, binding to the PAFR to prevent PAF-mediated signaling and subsequent inflammation.
References
- 1. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with this compound ameliorates the severity of pancreatic microvascular endothelial barrier dysfunction in rats with acute hemorrhagic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of this compound, a PAF antagonist on gut barrier dysfunction caused by intestinal ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lexipafant in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexipafant is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1] PAF is a lipid mediator involved in various physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By blocking the PAF receptor, this compound has been investigated for its therapeutic potential in conditions such as acute pancreatitis.[1][2][3] These application notes provide detailed protocols for the preparation of this compound solutions and the assessment of their stability for research purposes.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | A common solvent for creating concentrated stock solutions. |
| Ethanol (B145695) | Soluble | Can be used as a co-solvent.[4] |
| Water | Sparingly Soluble | Aqueous solutions for assays are typically prepared by diluting a concentrated stock solution. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Container | Notes |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months (unconfirmed) | Tightly sealed, light-protected vials | Minimize freeze-thaw cycles. |
| Aqueous Working Solutions | 2-8°C | Use within 24 hours | Sterile, tightly sealed tubes | Prepare fresh before each experiment if possible. |
Signaling Pathway
This compound competitively inhibits the binding of platelet-activating factor (PAF) to its G-protein coupled receptor (GPCR) on the cell surface. This action blocks the downstream signaling cascade that is normally initiated by PAF, leading to a reduction in the inflammatory response.
Caption: this compound blocks PAF-induced inflammatory signaling.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 458.58 g/mol .
-
To prepare 1 mL of a 10 mM solution, 0.4586 mg of this compound is required.
-
-
Weigh the this compound powder:
-
Tare the analytical balance with a sterile weighing paper or boat.
-
Carefully weigh the calculated amount of this compound powder.
-
-
Dissolve the powder:
-
Transfer the weighed this compound to the sterile vial.
-
Add the desired volume of anhydrous DMSO to the vial.
-
Vortex or gently agitate the vial until the powder is completely dissolved.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.
-
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution to prepare aqueous working solutions for cell-based assays. Typical final concentrations for in vitro studies may range from 1 µM to 50 µM.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or buffer (e.g., PBS, HBSS)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Determine the final desired concentration and volume:
-
For example, to prepare 1 mL of a 10 µM working solution.
-
-
Perform serial dilutions:
-
It is recommended to perform an intermediate dilution to avoid pipetting very small volumes of the concentrated stock.
-
For a 10 µM final concentration, you can add 1 µL of the 10 mM stock solution to 999 µL of the aqueous medium.
-
-
Final dilution:
-
Ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Vortex and use immediately:
-
Gently vortex the working solution to ensure homogeneity.
-
It is recommended to use the freshly prepared aqueous solution for experiments.
-
Caption: Workflow for preparing this compound solutions for research.
Protocol 3: Assessment of this compound Solution Stability (General Protocol)
This protocol outlines a general method for assessing the stability of this compound in a given solvent under various conditions using High-Performance Liquid Chromatography (HPLC). A specific stability-indicating method for this compound is not publicly available; therefore, this protocol is based on general principles. Method development and validation would be required.
Objective: To determine the degradation of this compound over time under specific storage conditions (e.g., temperature, pH, light exposure).
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase (e.g., Acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, to be optimized)
-
Incubators/water baths set to desired temperatures
-
pH meter
-
Light chamber (for photostability)
Procedure:
1. Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in the solvent of interest.
-
Divide the solution into aliquots for each time point and condition.
2. Stress Conditions (Forced Degradation - for method validation):
-
Acidic: Add 0.1 M HCl and incubate at a set temperature (e.g., 60°C).
-
Alkaline: Add 0.1 M NaOH and incubate at a set temperature.
-
Oxidative: Add 3% H2O2 and incubate at room temperature.
-
Thermal: Incubate at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose to light in a photostability chamber.
3. Stability Study:
-
Store aliquots of the this compound solution under the desired long-term storage conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each condition.
4. HPLC Analysis:
-
Chromatographic Conditions (Example - to be optimized):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 220-280 nm).
-
Injection Volume: 20 µL
-
-
Inject the samples onto the HPLC system.
-
Record the chromatograms.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from a standard injection.
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which would indicate degradation products.
Caption: General workflow for assessing this compound solution stability.
References
- 1. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomized, double-blind phase II trial of this compound, a platelet-activating factor antagonist, in human acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ethanol as a processing co-solvent on the PLGA microsphere characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ischemia-Reperfusion Injury with Lexipafant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant concern in various clinical settings, including organ transplantation, stroke, and myocardial infarction. A key mediator in the inflammatory cascade of I/R injury is Platelet-Activating Factor (PAF), a potent phospholipid that triggers a wide range of pro-inflammatory responses.
Lexipafant is a specific and potent competitive antagonist of the PAF receptor. By blocking the binding of PAF to its receptor, this compound effectively mitigates the downstream inflammatory events, making it an invaluable tool for studying the pathophysiology of I/R injury and for the development of potential therapeutic interventions. These application notes provide a comprehensive overview of the use of this compound in I/R research, including its mechanism of action, detailed experimental protocols, and quantitative data from preclinical studies.
Mechanism of Action of this compound in Ischemia-Reperfusion Injury
During ischemia and subsequent reperfusion, a surge in reactive oxygen species (ROS) and other inflammatory stimuli leads to the synthesis and release of PAF from various cells, including endothelial cells, platelets, and leukocytes.[1] PAF then binds to its G-protein coupled receptor (PAFR) on target cells, initiating a cascade of intracellular signaling events.
This compound, by competitively inhibiting the PAFR, blocks these downstream effects, which include:
-
Neutrophil Activation and Sequestration: PAF is a potent chemoattractant and activator of neutrophils. Activated neutrophils adhere to the endothelium, degranulate, and release cytotoxic enzymes and more ROS, causing significant tissue damage.[2][3] this compound reduces the sequestration of neutrophils in tissues subjected to I/R.[4]
-
Production of Pro-inflammatory Cytokines: PAF stimulates the release of other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-8), amplifying the inflammatory response.[4]
-
Increased Vascular Permeability: PAF increases the permeability of the vascular endothelium, leading to edema and further influx of inflammatory cells into the tissue.
The following diagram illustrates the signaling pathway of PAF in I/R injury and the inhibitory action of this compound.
Caption: PAF signaling pathway in I/R injury and the inhibitory role of this compound.
Quantitative Data on the Effects of this compound in Preclinical I/R Models
The following tables summarize the quantitative effects of this compound in various animal models of ischemia-reperfusion injury.
Table 1: Effect of this compound on Inflammatory Mediators in Hepatic I/R Injury in Rats
| Parameter | Control (I/R + Saline) | This compound-Treated (I/R) | Reference |
| Plasma TNF-α (pg/mL) | Significantly Increased | Suppressed Increase | |
| Plasma CINC (pg/mL) | Significantly Increased | Suppressed Increase | |
| Plasma Liver Enzymes (U/L) | Significantly Increased | Reduced Levels |
CINC: Cytokine-Induced Neutrophil Chemoattractant
Table 2: Effect of this compound on Intestinal I/R Injury in Rats
| Parameter | Control (I/R + Saline) | This compound-Treated (I/R) | Reference |
| Intestinal Mucosal Permeability | Significantly Increased | Prevented Increase | |
| Bacterial Translocation | Frequently Noted | Few Positive Cultures | |
| Pulmonary Albumin Leakage | Increased | Partly Prevented | |
| Liver Albumin Leakage | Increased | Partly Prevented | |
| Intestinal MPO Content (U/g tissue) | Significantly Increased | Partly Restored | |
| Serum IL-1 & IL-6 (pg/mL) | Significantly Increased | Partly Restored |
MPO: Myeloperoxidase, an indicator of neutrophil infiltration.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study ischemia-reperfusion injury in rodent models.
Protocol 1: Hepatic Ischemia-Reperfusion Injury in Rats
This protocol describes the induction of partial hepatic ischemia-reperfusion injury in rats to evaluate the protective effects of this compound.
References
- 1. Small Intestinal Permeability and Gut-Transit Time Determined with Low and High Molecular Weight Fluorescein Isothiocyanate-Dextrans in C3H Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal ischemia and reperfusion: beneficial effects of a platelet activating factor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pulmonary injury after intestinal ischemia and reperfusion injury: effects of treatment with this compound, a PAF antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
Application Notes and Protocols: Lexipafant as a Tool to Investigate PAF Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. Understanding the intricacies of PAF signaling is crucial for the development of therapeutics targeting PAF-mediated diseases. Lexipafant is a specific and potent competitive antagonist of the PAF receptor, making it an invaluable tool for elucidating PAF signaling pathways both in vitro and in vivo.[1] This document provides detailed application notes and protocols for utilizing this compound in your research.
Mechanism of Action
This compound specifically binds to the PAF receptor, competitively inhibiting the binding of PAF and thereby blocking its downstream signaling cascades.[1] It has been shown to have a much greater affinity for the human platelet PAF receptor than PAF itself.[2] By antagonizing the PAF receptor, this compound prevents the activation of various intracellular signaling pathways, leading to the attenuation of inflammatory responses.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting PAF-mediated cellular responses.
Table 1: In Vitro Efficacy of this compound on Human Neutrophil Function
| Parameter | IC50 (µM) | Cell Type | Agonist | Assay | Reference |
| Superoxide (O₂⁻) Production | 0.046 | Human Polymorphonuclear Leukocytes (PMNs) | PAF (200 nM) + fMLP (1 µM) | Cytochrome c Reduction Assay | [3] |
| CD11b Expression | 0.285 | Human PMNs | PAF (200 nM) | Flow Cytometry | [3] |
| Elastase Release | 0.05 | Human PMNs | PAF (2000 nM) + fMLP (1 µM) | Cleavage of synthetic substrate |
fMLP: N-formylmethionyl-leucyl-phenylalanine
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing this compound to investigate PAF signaling.
In Vitro Assays
1. PAF-Induced Platelet Aggregation Assay
This assay assesses the ability of this compound to inhibit PAF-induced platelet aggregation, a hallmark of PAF activity.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Human platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Aggregometer
-
Saline (0.9% NaCl)
Protocol:
-
Prepare Platelet-Rich Plasma (PRP): Collect fresh human blood in citrate-containing tubes. Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which will be used as a blank.
-
Set up the Aggregometer: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubation with this compound: Add PRP to the aggregometer cuvettes. Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Induce Aggregation: Add a sub-maximal concentration of PAF (determined from a prior dose-response curve, typically in the nM range) to induce platelet aggregation.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control. Determine the IC50 value of this compound.
2. Calcium Mobilization Assay in PAF-Stimulated Cells
This assay measures the inhibitory effect of this compound on PAF-induced intracellular calcium release, a key downstream signaling event.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Cells expressing PAF receptor (e.g., CHO-K1 cells stably expressing human PAFR, or primary neutrophils)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with a solution of the calcium-sensitive dye and Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Pre-treatment with this compound: Add various concentrations of this compound (or vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Stimulation with PAF: Add a pre-determined concentration of PAF (e.g., EC50 concentration) to the wells.
-
Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
Data Analysis: Calculate the peak fluorescence intensity or the area under the curve for each well. Determine the inhibitory effect of this compound and calculate its IC50.
In Vivo Model
Cerulein-Induced Acute Pancreatitis in Mice
This model is used to investigate the in vivo efficacy of this compound in an inflammatory disease model where PAF plays a significant role.
Materials:
-
This compound
-
Cerulein (or Caerulein)
-
Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment. Fast mice for 12-18 hours with free access to water before inducing pancreatitis.
-
Induction of Pancreatitis: Induce acute pancreatitis by administering hourly intraperitoneal (i.p.) injections of cerulein (50 µg/kg body weight) for a total of 6 to 10 injections. Control animals receive saline injections.
-
This compound Administration: Administer this compound (e.g., 10-20 mg/kg, i.p. or i.v.) at a specified time point relative to the induction of pancreatitis (e.g., 30 minutes before the first cerulein injection or as a therapeutic intervention after the onset). The control group for the treatment will receive the vehicle.
-
Monitoring and Sample Collection: Monitor the animals for signs of distress. At a predetermined time point after the final cerulein injection (e.g., 6, 12, or 24 hours), euthanize the mice.
-
Outcome Measures:
-
Blood Collection: Collect blood via cardiac puncture for measurement of serum amylase and lipase (B570770) levels, and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Pancreas Collection: Harvest the pancreas, weigh it, and use portions for histological analysis (H&E staining for edema, inflammation, and necrosis) and myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Lung Collection: Harvest the lungs for MPO assay as a measure of systemic inflammation.
-
-
Data Analysis: Compare the outcome measures between the different experimental groups (sham, pancreatitis, pancreatitis + this compound).
Visualizations
The following diagrams illustrate key concepts related to PAF signaling and the application of this compound.
Figure 1: Simplified PAF signaling pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for investigating PAF signaling using this compound.
Figure 3: Logical relationship of this compound's action and its therapeutic potential.
References
Application Notes and Protocols for the Quantification of Lexipafant in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexipafant is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] PAF is a lipid mediator involved in various inflammatory processes, and its inhibition has been investigated for the treatment of conditions such as acute pancreatitis.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides a detailed protocol for a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₃H₃₀N₄O₄S |
| Molecular Weight | 458.58 g/mol |
| IUPAC Name | ethyl (2S)-4-methyl-2-[methyl-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonylamino]pentanoate |
| CAS Number | 139133-26-9 |
Signaling Pathway of this compound Action
This compound exerts its therapeutic effect by competitively inhibiting the binding of Platelet-Activating Factor (PAF) to its receptor (PAFR), which is a G-protein coupled receptor. This inhibition blocks the downstream signaling cascades that lead to inflammatory responses.
References
Application Notes and Protocols for Testing Lexipafant Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for evaluating the efficacy of Lexipafant, a potent Platelet-Activating Factor (PAF) antagonist. The protocols detailed below cover key in vitro and in vivo assays to assess the pharmacological activity of this compound and its potential therapeutic effects in inflammatory conditions, with a specific focus on acute pancreatitis.
Introduction to this compound and its Mechanism of Action
This compound (BB-882) is a selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, platelet aggregation, and increased vascular permeability.[2][3] By binding to the PAF receptor (PAF-R), this compound competitively inhibits the binding of PAF, thereby blocking its downstream signaling pathways.[4] This antagonism is the basis for its investigation as a therapeutic agent in inflammatory diseases such as acute pancreatitis, where PAF is a key mediator of the systemic inflammatory response syndrome (SIRS) and subsequent organ failure.[5]
In Vitro Efficacy Assessment
A series of in vitro assays can be employed to determine the potency and specificity of this compound in antagonizing PAF-induced cellular responses.
Platelet Aggregation Assay
This assay is fundamental for evaluating the direct PAF-antagonistic activity of this compound, as PAF is a potent inducer of platelet aggregation.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. PPP is used to set the baseline (0% aggregation) in the aggregometer.
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add this compound (at varying concentrations) or vehicle control to the PRP and incubate for 5-10 minutes.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 1 µM).
-
Monitor the change in light transmission for 5-10 minutes using a platelet aggregometer. The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the PAF-induced platelet aggregation) by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Data Presentation:
| Compound | Agonist | IC50 (µM) |
| This compound | PAF | Insert Experimental Value |
| Control Antagonist | PAF | Insert Experimental Value |
Table 1: In vitro inhibition of PAF-induced platelet aggregation.
Neutrophil Elastase Release Assay
PAF can prime and stimulate neutrophils to release various inflammatory mediators, including elastase. This assay assesses the ability of this compound to inhibit this pro-inflammatory response.
Protocol:
-
Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).
-
-
Elastase Release Measurement:
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Stimulate the neutrophils with PAF (e.g., 100 nM) for 30 minutes.
-
Centrifuge the samples and collect the supernatant.
-
Measure the elastase activity in the supernatant using a specific chromogenic or fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).
-
-
Data Analysis:
-
Quantify the inhibition of elastase release by this compound compared to the vehicle control.
-
Calculate the IC50 value for the inhibition of PAF-induced neutrophil elastase release.
-
Data Presentation:
| Treatment | PAF Concentration | Elastase Release (% of Control) |
| Vehicle | 100 nM | 100% |
| This compound (1 µM) | 100 nM | Insert Experimental Value |
| This compound (10 µM) | 100 nM | Insert Experimental Value |
| This compound (100 µM) | 100 nM | Insert Experimental Value |
Table 2: Effect of this compound on PAF-induced neutrophil elastase release.
Cytokine Release Assay
PAF can induce the release of pro-inflammatory cytokines from various immune cells. This assay evaluates the effect of this compound on this aspect of the inflammatory cascade.
Protocol:
-
Cell Culture:
-
Use a suitable cell line (e.g., human monocytic cell line like THP-1) or isolated primary immune cells such as Peripheral Blood Mononuclear Cells (PBMCs).
-
Culture the cells in appropriate media and conditions.
-
-
Cytokine Induction and Measurement:
-
Pre-treat the cells with different concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with PAF (e.g., 100 nM) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatant using ELISA or a multiplex cytokine assay.
-
-
Data Analysis:
-
Determine the percentage of inhibition of cytokine release for each this compound concentration.
-
Calculate the IC50 values for the inhibition of specific cytokine release.
-
Data Presentation:
| Cytokine | Treatment | PAF (100 nM) Induced Release (pg/mL) | % Inhibition |
| TNF-α | Vehicle | Insert Value | 0% |
| This compound (10 µM) | Insert Value | Calculate Value | |
| IL-6 | Vehicle | Insert Value | 0% |
| This compound (10 µM) | Insert Value | Calculate Value | |
| IL-8 | Vehicle | Insert Value | 0% |
| This compound (10 µM) | Insert Value | Calculate Value |
Table 3: Inhibition of PAF-induced cytokine release by this compound.
In Vivo Efficacy Assessment
Animal models are crucial for evaluating the therapeutic potential of this compound in a complex physiological system.
Rodent Model of Acute Pancreatitis
This model is widely used to study the pathophysiology of acute pancreatitis and to test the efficacy of potential therapies.
Protocol:
-
Induction of Pancreatitis:
-
Use male Sprague-Dawley rats or Swiss-Webster mice.
-
Induce acute pancreatitis by methods such as intraductal infusion of sodium taurocholate or repeated intraperitoneal injections of cerulein, a cholecystokinin (B1591339) analog.
-
-
This compound Administration:
-
Administer this compound or a vehicle control intravenously or intraperitoneally at various doses and time points relative to the induction of pancreatitis. For example, a therapeutic regimen could involve administration after the onset of pancreatitis.
-
-
Assessment of Pancreatitis Severity:
-
Monitor animal survival rates.
-
At a predetermined time point (e.g., 24-48 hours), collect blood samples to measure serum amylase and lipase (B570770) levels.
-
Harvest the pancreas for histological evaluation of edema, inflammation, and necrosis.
-
Measure myeloperoxidase (MPO) activity in the pancreas and lung as an indicator of neutrophil infiltration.
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-8).
-
Data Presentation:
| Group | Serum Amylase (U/L) | Pancreatic Edema Score | Lung MPO Activity (U/g tissue) | Survival Rate (%) |
| Sham | Insert Value | Insert Value | Insert Value | 100% |
| Pancreatitis + Vehicle | Insert Value | Insert Value | Insert Value | Insert Value |
| Pancreatitis + this compound (Low Dose) | Insert Value | Insert Value | Insert Value | Insert Value |
| Pancreatitis + this compound (High Dose) | Insert Value | Insert Value | Insert Value | Insert Value |
Table 4: Effect of this compound on markers of severity in a rodent model of acute pancreatitis.
Miles Assay for Vascular Permeability
This in vivo assay is used to assess the ability of this compound to inhibit PAF-induced increases in vascular permeability, a key event in inflammation.
Protocol:
-
Animal Preparation:
-
Use mice or rats for this assay.
-
Anesthetize the animals.
-
-
Dye Injection and Permeability Induction:
-
Inject Evans blue dye (which binds to serum albumin) intravenously.
-
After a short circulation time, inject PAF intradermally at several sites on the shaved back of the animal. Inject vehicle control at other sites.
-
This compound can be administered systemically prior to the PAF challenge.
-
-
Quantification of Leakage:
-
After a defined period (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.
-
Extract the Evans blue dye from the skin samples using formamide (B127407).
-
Quantify the amount of extravasated dye by measuring the absorbance of the formamide extract at approximately 620 nm.
-
Data Presentation:
| Treatment | Intradermal Injection | Evans Blue Extravasation (µ g/site ) |
| Vehicle (Systemic) | Vehicle (Intradermal) | Insert Value |
| Vehicle (Systemic) | PAF | Insert Value |
| This compound (Systemic) | PAF | Insert Value |
Table 5: Inhibition of PAF-induced vascular permeability by this compound in the Miles Assay.
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
PAF exerts its effects by binding to a G-protein coupled receptor (GPCR) on the surface of target cells. This binding activates multiple downstream signaling cascades.
Caption: Simplified PAF receptor signaling pathway.
Experimental Workflow for In Vitro Platelet Aggregation Assay
The following diagram illustrates the key steps in the in vitro platelet aggregation assay to test this compound's efficacy.
References
- 1. Evaluation of PAF antagonists using human neutrophils in a microtiter plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lexipafant Concentration for Maximum PAF Inhibition
Welcome to the technical support center for Lexipafant, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in in vitro experiments for maximal PAF inhibition. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the Platelet-Activating Factor (PAF) receptor (PAF-R).[1] It specifically binds to PAF-R, a G-protein coupled receptor, thereby blocking the binding of PAF and subsequent activation of downstream signaling pathways.[1][2] This inhibition prevents a cascade of inflammatory responses mediated by PAF.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is often supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[3][4]
-
Preparation: Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. Gentle warming or vortexing can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: What is the optimal concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound depends on the specific cell type, the concentration of PAF used for stimulation, and the endpoint being measured. Based on published data, a concentration range of 0.01 µM to 100 µM is a good starting point for dose-response experiments.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
A4: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in your experiments to account for any effects of the solvent itself.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in PAF inhibition assays.
Table 1: IC50 Values of this compound in Human Neutrophils
| Functional Assay | PAF Concentration | This compound IC50 |
| Superoxide (B77818) (.O2-) Production | 200 nM | 0.046 µM |
| CD11b Expression | 200 nM | 0.285 µM |
| Elastase Release | 2000 nM | 0.05 µM |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Recommended PAF Concentration | Recommended this compound Concentration Range |
| PAF-Induced Calcium Mobilization | Hepatic Macrophages, Endothelial Cells | 10 nM (maximal response) | 0.01 - 10 µM |
| Platelet Aggregation | Human Platelets | 10 - 50 nM | 0.1 - 100 µM |
| Neutrophil Activation | Human Neutrophils | 200 - 2000 nM | 0.01 - 100 µM |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for Inhibition of PAF-Induced Superoxide Production in Human Neutrophils
This protocol is adapted from Schwartz et al. (1997).
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
N-formylmethionylleucylphenylalanine (fMLP)
-
Cytochrome c
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
Human whole blood from healthy volunteers
-
96-well microplate
-
Spectrophotometer
Methodology:
-
Neutrophil Isolation: Isolate polymorphonuclear leukocytes (PMNs) from human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated PMNs in HBSS to a final concentration of 1.33 x 10^6 cells/mL.
-
This compound Pre-treatment: In a 96-well plate, add 10 µL of varying concentrations of this compound (e.g., 0 µM to 100 µM in HBSS with a final DMSO concentration <0.5%) to the appropriate wells.
-
Cell Addition: Add 100 µL of the PMN suspension to each well and incubate for 15 minutes at 37°C.
-
PAF Stimulation: Add 20 µL of 200 nM PAF to each well (except for the negative control) and incubate for 5 minutes at 37°C.
-
fMLP Activation: Add 20 µL of 1 µM fMLP to activate the neutrophils.
-
Superoxide Measurement: Immediately after fMLP addition, add 50 µL of Cytochrome c solution. Measure the change in absorbance at 550 nm over time using a spectrophotometer to determine the rate of superoxide production.
-
Data Analysis: Calculate the percent inhibition of superoxide production for each this compound concentration relative to the PAF-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: PAF-Induced Platelet Aggregation Inhibition Assay
This protocol is a general guideline for assessing the effect of this compound on PAF-induced platelet aggregation.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Human whole blood anticoagulated with sodium citrate
-
Saline
-
Platelet aggregometer
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge fresh human whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Instrument Setup: Calibrate the platelet aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
This compound Incubation: Place a known volume of PRP into the aggregometer cuvette and allow it to equilibrate to 37°C. Add the desired concentration of this compound or vehicle (DMSO) and incubate for 2 minutes with stirring.
-
PAF-Induced Aggregation: Add a pre-determined optimal concentration of PAF (e.g., 10-50 nM) to induce platelet aggregation.
-
Data Recording: Record the change in light transmission for several minutes until a maximal aggregation response is observed.
-
Data Analysis: Calculate the percentage inhibition of aggregation for each this compound concentration compared to the vehicle control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - Final DMSO concentration is too high.- Solubility limit of this compound in the aqueous medium has been exceeded. | - Ensure the final DMSO concentration does not exceed 0.5%.- When diluting the DMSO stock solution, add it to the medium slowly while vortexing to ensure proper mixing.- Prepare a lower concentration stock solution in DMSO. |
| No or low inhibitory activity observed | - this compound has degraded.- The concentration of this compound used is too low.- The PAF concentration is too high, outcompeting the antagonist.- The cells do not express a functional PAF receptor. | - Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C.- Perform a wider dose-response curve for this compound, starting from a lower concentration (e.g., nanomolar range).- Optimize the PAF concentration. A lower PAF concentration may be needed to observe inhibition.- Confirm PAF receptor expression in your cell line using techniques like RT-PCR or flow cytometry. |
| High background signal in the absence of PAF | - Cells are being activated by other components in the assay.- Contamination of reagents or cell culture. | - Use high-purity reagents.- Ensure proper sterile technique to avoid contamination.- Check for endotoxin (B1171834) contamination in your reagents. |
| Inconsistent results between experiments | - Variability in cell passage number or health.- Inconsistent incubation times or temperatures.- Pipetting errors. | - Use cells within a consistent passage number range.- Strictly adhere to the established protocol for incubation times and temperatures.- Use calibrated pipettes and ensure accurate pipetting techniques. |
| Observed cytotoxicity at expected effective concentrations | - this compound itself is toxic to the specific cell line at the tested concentrations.- The final DMSO concentration is too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line.- Reduce the final DMSO concentration to the lowest possible level that maintains this compound solubility. |
Visualizing Key Processes
To further aid in your experimental design and understanding, the following diagrams illustrate the PAF signaling pathway, a general workflow for optimizing this compound concentration, and a troubleshooting decision tree.
Caption: PAF signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platelet-Activating Factor (PAF) Antagonistic Activity of a New Biflavonoid from Garcinia nervosa var. pubescens King - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
Lexipafant Delivery in Animal Studies: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lexipafant in animal studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate the smooth execution of your preclinical research.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions related to the formulation and administration of this compound in animal models.
Formulation and Solubility
Q1: What is the recommended vehicle for this compound administration in animal studies?
A1: The choice of vehicle for this compound depends on the route of administration and the specific experimental protocol. For intravenous (IV) administration, this compound has been formulated in an aqueous solution buffered to a pH of 3.9-4.4 for clinical trials. In preclinical rat studies, continuous intravenous infusion using saline as the vehicle has been reported. For intraperitoneal (IP) injections in rats, normal saline has been used as a vehicle.
Q2: I am observing precipitation when preparing my this compound solution for injection. What can I do?
A2: this compound is known to be poorly soluble in aqueous solutions at neutral pH. Precipitation issues can arise from several factors:
-
pH: The solubility of this compound is pH-dependent. As it has been formulated in an acidic solution (pH 3.9-4.4) for IV administration in clinical trials, ensuring an acidic pH of your vehicle may be critical for solubilization.
-
Vehicle Choice: If saline is not providing adequate solubility, consider co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or dimethyl sulfoxide (B87167) (DMSO). However, the potential toxicity and pharmacological effects of these co-solvents at the intended concentration and volume must be carefully considered for your specific animal model.
-
Concentration: Attempt to dissolve this compound at a lower concentration. It is crucial to determine the saturation solubility in your chosen vehicle before preparing high-concentration stock solutions.
-
Temperature: Gently warming the vehicle may aid in dissolution, but be cautious of potential degradation at elevated temperatures. The stability of this compound in your chosen formulation and storage conditions should be validated.
Q3: How should I prepare a this compound solution for intravenous injection?
A3: Based on available information, a suggested starting point for preparing an IV formulation would be to dissolve this compound in a sterile, acidic, aqueous buffer (pH 3.9-4.4). The exact composition of the buffer used in clinical trials is not publicly available, so you may need to test different pharmaceutically acceptable acidic buffers (e.g., citrate (B86180) or acetate (B1210297) buffers). Always filter-sterilize the final solution through a 0.22 µm filter before administration. It is highly recommended to perform a small-scale pilot study to check for any immediate adverse reactions in the animals.
Administration
Q4: What are the common administration routes for this compound in animal studies?
A4: The most common administration routes for this compound in published animal studies are intravenous (IV) and intraperitoneal (IP). The choice of route will depend on the desired pharmacokinetic profile and the experimental model. IV administration provides immediate and complete bioavailability, while IP injection offers a simpler, less invasive alternative, though absorption kinetics may vary.
Q5: I am having trouble with the intravenous injection in my rodent model. What are some general tips?
A5: Intravenous injection in rodents, particularly in the tail vein, requires practice. Here are some troubleshooting tips:
-
Vessel Dilation: Ensure proper vasodilation by warming the animal's tail using a heat lamp or warm water. This is a critical step for successful cannulation.
-
Proper Restraint: Use an appropriate restraint device to minimize animal movement and stress.
-
Needle Gauge and Bevel: Use a small gauge needle (e.g., 27-30G for mice) with the bevel facing up for smoother entry into the vein.
-
Injection Site: Start injections at the distal part of the tail vein and move proximally if the initial attempt is unsuccessful.
-
Observe for Bleb Formation: If you see a small bubble (bleb) forming under the skin, it indicates that the injection is subcutaneous, not intravenous. You should stop, withdraw the needle, and try again at a more proximal site.
Q6: Are there any reported adverse effects of this compound in animal studies?
A6: The available literature on animal studies with this compound does not extensively report on adverse effects. As with any experimental compound, it is crucial to monitor animals closely for any signs of distress, changes in behavior, or adverse reactions following administration.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from key preclinical studies investigating the efficacy of this compound in models of pancreatitis and colitis.
Table 1: Efficacy of this compound in a Rat Model of Acute Necrotizing Pancreatitis
| Treatment Group | Serum Amylase (IU/L) | Serum TNF-α (pg/mL) | Pancreatic Histology Score | Bacterial Translocation to Distant Sites |
| Placebo (Saline) | 2476 ± 170 | 7318 ± 681 | 6.5 ± 1.1 | 11 out of 12 rats |
| This compound (10 mg/kg, IP) | 2415 ± 127 | 7820 ± 1396 | 5.9 ± 1.2 | 5 out of 12 rats[1] |
Table 2: Dose-Dependent Efficacy of this compound in a Rabbit Model of Acute Colitis [2]
| Treatment Group (IV) | Macroscopic Score Improvement (vs. Control) | Myeloperoxidase Level Improvement (vs. Control) | Dialysate LTB4 Level Reduction (vs. Control) |
| 0.8 mg/kg | Not Significant | Not Significant | Not Significant |
| 2.4 mg/kg | P < 0.02 | Not Significant | P < 0.03 |
| 3.2 mg/kg | P < 0.001 | P < 0.04 | P < 0.02 |
Experimental Protocols
1. Intraperitoneal Administration of this compound in a Rat Model of Acute Necrotizing Pancreatitis
-
Animal Model: Male Sprague Dawley rats (250-350 g).
-
Induction of Pancreatitis: Acute necrotizing pancreatitis is induced by a pressure injection of 3% taurocholate and trypsin into the common biliopancreatic duct (1 mL/kg of body weight).
-
This compound Preparation: Prepare a solution of this compound in normal saline. The final concentration should be such that the desired dose can be administered in a suitable volume for intraperitoneal injection in rats.
-
Administration Protocol: Administer this compound at a dose of 10 mg/kg via intraperitoneal injection once daily for two days post-induction of pancreatitis.[1] A control group should receive an equivalent volume of normal saline.
-
Outcome Measures: At 48 hours post-operatively, collect blood for serum amylase and TNF-α analysis. Harvest mesenteric lymph nodes, spleen, liver, pancreas, and cecum for bacterial culture to assess bacterial translocation. Pancreatic tissue should be collected for histological evaluation.
2. Intravenous Administration of this compound in a Rabbit Model of Acute Colitis
-
Animal Model: Male New Zealand White rabbits.
-
Induction of Colitis: Induce acute colitis by rectal instillation of 0.75% formalin, followed by intravenous administration of aggregated immunoglobulin.
-
This compound Preparation: Prepare a sterile solution of this compound for intravenous injection. While the specific vehicle was not detailed in the study, a sterile, buffered acidic solution (pH 3.9-4.4) would be a suitable starting point based on clinical formulations.
-
Administration Protocol: Administer bolus doses of this compound intravenously every two hours. The study evaluated doses of 0.8 mg/kg, 2.4 mg/kg, and 3.2 mg/kg.[2] A control group should receive the vehicle alone.
-
Outcome Measures: Perform rectal dialysis to collect dialysate for the measurement of inflammatory mediators such as leukotriene B4 (LTB4), prostaglandin (B15479496) E2 (PGE2), and thromboxane (B8750289) B2 (TXB2). After sacrifice, collect colonic tissue for macroscopic scoring of damage, histological assessment, and measurement of myeloperoxidase content as an indicator of neutrophil infiltration.
Signaling Pathways and Experimental Workflows
Platelet-Activating Factor (PAF) Signaling Pathway
This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a lipid mediator that plays a crucial role in inflammation. The binding of PAF to its G-protein coupled receptor (PAFR) on the surface of various cells, including platelets, neutrophils, and endothelial cells, triggers a cascade of intracellular signaling events. These events lead to the activation of phospholipases, production of secondary messengers, and ultimately, a pro-inflammatory response. This compound competitively blocks the PAFR, thereby inhibiting these downstream signaling pathways and mitigating the inflammatory response.
Caption: Platelet-Activating Factor (PAF) Signaling Pathway and the inhibitory action of this compound.
Troubleshooting Logic for this compound Formulation
This diagram outlines a logical workflow for troubleshooting common issues encountered when preparing this compound for in vivo administration.
References
- 1. The effect of this compound on bacterial translocation in acute necrotizing pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (BB-882), a platelet activating factor receptor antagonist, ameliorates mucosal inflammation in an animal model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Why did Lexipafant fail in clinical trials for pancreatitis
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical trials of Lexipafant for pancreatitis, with a focus on understanding the reasons for its eventual failure.
Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale for using this compound in acute pancreatitis?
This compound is a potent antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] PAF is a pro-inflammatory phospholipid mediator implicated in the pathogenesis of acute pancreatitis.[1] It is released during the initial stages of pancreatitis and contributes to the systemic inflammatory response syndrome (SIRS), a major driver of organ failure and mortality in severe cases.[4] The rationale was that by blocking the PAF receptor, this compound could interrupt the inflammatory cascade, reduce the severity of the systemic inflammatory response, and ultimately prevent or treat organ failure associated with severe acute pancreatitis.
Q2: What were the primary endpoints of the major clinical trials for this compound in pancreatitis?
The primary endpoints for the major clinical trials of this compound in severe acute pancreatitis were centered on the prevention and reduction of organ failure. Specifically, a key Phase III multicenter trial aimed to demonstrate a reduction in the incidence of new organ failure. Secondary endpoints included the severity of organ failure, markers of the inflammatory response (such as IL-6 and IL-8), and mortality rate.
Q3: Why did this compound fail in Phase III clinical trials despite promising Phase II results?
The primary reason for the failure of this compound in Phase III trials was the unexpectedly high incidence of organ failure already present in patients at the time of enrollment. In a large, double-blind, placebo-controlled study, 44% of patients had established organ failure upon entry into the trial. This undermined the primary hypothesis of the study, which was to show a reduction in the development of new organ failure. Consequently, the trial was not adequately powered to detect a statistically significant difference in this primary endpoint. While there were some observed benefits, such as a reduction in systemic sepsis and local complications like pseudocysts, these were not the primary outcomes. Ultimately, this compound did not demonstrate a significant reduction in the development of new organ failure or mortality in patients with predicted severe acute pancreatitis.
Troubleshooting Guide for Experimental Data Interpretation
Issue: Discrepancy between preclinical/Phase II and Phase III trial outcomes.
Possible Cause 1: Timing of Intervention. In preclinical models and early-phase clinical trials, this compound was often administered either before or very early in the onset of pancreatitis. However, in the larger Phase III trials, treatment was initiated within 72 hours of symptom onset. Given the rapid progression of SIRS and organ dysfunction in severe pancreatitis, it is plausible that the therapeutic window for PAF antagonism was missed in many patients who already had established organ failure.
Possible Cause 2: Patient Heterogeneity and Disease Severity. The patient population in the large Phase III trial was defined by an APACHE II score of >6, indicating predicted severe pancreatitis. This broad inclusion criterion may have led to a heterogeneous patient population with varying underlying etiologies and stages of disease progression. The high prevalence of pre-existing organ failure suggests that the disease was already well-advanced in a significant portion of the study cohort.
Possible Cause 3: Complexity of the Inflammatory Cascade. While PAF is a key mediator in pancreatitis, it is just one component of a complex inflammatory cascade involving numerous other cytokines and signaling pathways. It is possible that by the time of treatment initiation in the Phase III trial, the inflammatory response was too far advanced and mediated by other factors, rendering the blockade of the PAF receptor alone insufficient to alter the disease course significantly.
Data Presentation
Table 1: Summary of Key this compound Clinical Trials in Acute Pancreatitis
| Trial Phase | Number of Patients | This compound Dose | Key Inclusion Criteria | Primary Endpoint | Key Findings | Reference |
| Phase II | 83 | 60 mg IV for 3 days | Acute Pancreatitis | Alteration of clinical course and inflammatory response | Significant reduction in incidence of organ failure (p=0.041) and total organ failure score (p=0.048). Significant reduction in serum IL-8 (p=0.038). | Not specified |
| Phase III | 290 | 100 mg/24 hours IV for 7 days | APACHE II score > 6 | Reduction of complications from 40% to 24% | No significant difference in the development of new organ failure. 44% of patients had organ failure on entry. Reduction in systemic sepsis (p=0.023) and pseudocyst development (p=0.025). No significant difference in mortality. |
Table 2: Patient Demographics and Baseline Characteristics (Phase III Trial)
| Characteristic | Placebo (n=138) | This compound (n=148) |
| Median Age (years) | 56 | 57 |
| Male (%) | 57 | 61 |
| Etiology: Gallstones (%) | 51 | 49 |
| Etiology: Alcohol (%) | 33 | 35 |
| Median APACHE II Score | 9 | 9 |
| Organ Failure on Entry (%) | 42 | 46 |
Data synthesized from published reports of the UK Acute Pancreatitis Study Group trial.
Experimental Protocols
1. Measurement of Serum Cytokines (IL-6, IL-8, TNF-α) by ELISA
This protocol provides a general methodology for the enzyme-linked immunosorbent assay (ELISA) used to quantify cytokine levels in patient serum, as was done in the this compound clinical trials.
-
Principle: A sandwich ELISA is used, where a capture antibody specific to the cytokine of interest is coated onto the wells of a microplate. The patient's serum is added, and any cytokine present binds to the capture antibody. A second, biotinylated detection antibody that also recognizes the cytokine is then added. Streptavidin conjugated to horseradish peroxidase (HRP) is introduced, which binds to the biotin (B1667282) on the detection antibody. Finally, a substrate for HRP is added, resulting in a color change that is proportional to the amount of cytokine present. The absorbance is read on a microplate reader, and the concentration is determined by comparison to a standard curve.
-
Procedure:
-
Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human IL-6) and incubate overnight.
-
Wash the plate to remove unbound antibody and block the remaining protein-binding sites.
-
Add patient serum samples and standards to the wells and incubate.
-
Wash the plate to remove unbound serum components.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate to remove unbound detection antibody.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add the substrate solution and incubate until a sufficient color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
2. APACHE II Score Calculation
The Acute Physiology and Chronic Health Evaluation (APACHE) II score is a severity-of-disease classification system. It was used in the this compound trials to stratify patients with predicted severe acute pancreatitis.
-
Components: The APACHE II score is calculated from three components:
-
Acute Physiology Score (APS): This is derived from the most deranged values of 12 physiological variables (e.g., temperature, mean arterial pressure, heart rate, respiratory rate, oxygenation, arterial pH, serum sodium, serum potassium, serum creatinine (B1669602), hematocrit, white blood cell count, and Glasgow Coma Score) during the first 24 hours of ICU admission.
-
Age Points: Points are added based on the patient's age.
-
Chronic Health Points: Points are added if the patient has a history of severe organ system insufficiency or is immunocompromised.
-
-
Scoring: Each of the 12 physiological variables is assigned a score from 0 to 4 based on how much it deviates from the normal range. These scores are summed to give the APS. Points for age and chronic health are then added to the APS to obtain the final APACHE II score. A higher score indicates a more severe illness and a higher risk of mortality.
3. Organ Failure Scoring
Organ failure was a key outcome measure in the this compound trials. The presence of organ failure was typically defined by specific physiological parameters indicating dysfunction in one or more organ systems.
-
Systems Assessed: The organ systems typically assessed for failure in acute pancreatitis include:
-
Respiratory: Assessed by the ratio of arterial oxygen partial pressure to fractional inspired oxygen (PaO2/FiO2).
-
Cardiovascular: Assessed by systolic blood pressure and the need for vasopressor support.
-
Renal: Assessed by serum creatinine levels and urine output.
-
-
Definition of Failure: Organ failure is generally defined when a physiological variable crosses a predetermined threshold. For example, respiratory failure might be defined as a PaO2/FiO2 ratio of less than 300. The total organ failure score is the sum of the scores for each failing organ system.
Visualizations
Caption: Pathophysiological cascade of acute pancreatitis.
Caption: Mechanism of action of this compound.
References
Lexipafant Experimental Outcomes: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lexipafant. The information is designed to address common sources of variability in experimental outcomes and provide a deeper understanding of its application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (BB-882) is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2] PAF is a phospholipid mediator involved in a wide range of inflammatory processes.[3] By blocking the PAF receptor, this compound aims to inhibit the downstream signaling that leads to inflammation, increased vascular permeability, and tissue damage.[4][5]
Q2: In what research area has this compound been most extensively studied?
This compound has been most extensively investigated for the treatment of acute pancreatitis. The rationale is that PAF is a key mediator in the systemic inflammatory response syndrome (SIRS) and multi-organ failure associated with severe acute pancreatitis.
Q3: What is the general consensus on the clinical efficacy of this compound for acute pancreatitis?
The clinical trial results for this compound in acute pancreatitis have been mixed, contributing to variability in its perceived efficacy. While some early-phase (Phase II) trials and animal studies showed promising results in reducing inflammatory markers and organ failure, larger, multicenter Phase III trials failed to demonstrate a statistically significant reduction in mortality or the development of new organ failure. This has led to the discontinuation of its development for this indication.
Q4: What are the potential reasons for the discrepancy between early and late-phase clinical trial results?
Several factors may have contributed to the differing outcomes:
-
Timing of Intervention: A significant number of patients in the large Phase III trial already had established organ failure at the time of enrollment, potentially limiting the therapeutic window for this compound to be effective.
-
Complexity of Inflammatory Cascade: Acute pancreatitis involves a complex network of inflammatory mediators. Targeting only the PAF pathway may not be sufficient to counteract the entire inflammatory cascade in severe disease.
-
Study Design and Endpoints: The primary endpoints of the clinical trials, such as the reduction in the frequency of organ failure, may have been challenging to achieve given the patient population.
-
Dosage and Patient Heterogeneity: Variations in the dosage of this compound and differences in the severity of pancreatitis among patients in various trials could also have influenced the results.
Troubleshooting Guide
Issue: High variability in in-vitro experimental results.
| Potential Cause | Troubleshooting Suggestion |
| Cell line responsiveness | Different cell lines may express varying levels of the PAF receptor. Ensure your chosen cell line is appropriate and screen for PAF receptor expression. |
| Agonist (PAF) concentration | The concentration of PAF used to stimulate the cells can significantly impact the results. Perform a dose-response curve to determine the optimal PAF concentration for your assay. |
| This compound solubility and stability | Ensure this compound is properly dissolved and stored according to the manufacturer's instructions to maintain its activity. |
| Assay sensitivity | The chosen assay may not be sensitive enough to detect subtle changes in the signaling pathway. Consider using multiple, complementary assays to measure different endpoints. |
Issue: Inconsistent results in animal models of pancreatitis.
| Potential Cause | Troubleshooting Suggestion |
| Timing of this compound administration | The therapeutic window for this compound is likely narrow. Administer the drug as early as possible after the induction of pancreatitis. Experimental evidence suggests that administration within the first 48 hours is crucial. |
| Animal model selection | The severity and pathophysiology of pancreatitis can vary significantly between different animal models (e.g., cerulein-induced vs. taurocholate-induced). Choose a model that is most relevant to your research question. |
| Dosage and route of administration | The optimal dose and route of administration may vary between species. Conduct pilot studies to determine the most effective dosing regimen for your model. |
| Assessment of disease severity | Use a combination of biochemical markers (e.g., amylase, lipase, cytokines) and histological analysis to accurately assess the severity of pancreatitis and the effects of this compound. |
Data from Clinical Trials
Table 1: Summary of a Phase II Clinical Trial of this compound in Acute Pancreatitis
| Parameter | This compound Group (n=42) | Placebo Group (n=41) | P-value |
| Reduction in incidence of organ failure (at 72h) | Yes | No | 0.041 |
| Reduction in total Organ Failure Score (OFS) (at 72h) | Yes | No | 0.048 |
| Reduction in serum IL-8 | Significant | No | 0.038 |
| Decline in IL-6 (at day 1) | Yes | No | Not specified |
| Data from a randomized, double-blind phase II trial. |
Table 2: Summary of a Larger, Multicenter Trial of this compound in Predicted Severe Acute Pancreatitis
| Parameter | This compound Group (n=151) | Placebo Group (n=139) | P-value |
| Development of new organ failure | No significant difference | No significant difference | Not significant |
| Reduction in organ failure scores (on day 3) | Median change -1 | Median change 0 | 0.04 |
| Deaths attributable to acute pancreatitis | No significant difference | No significant difference | Not significant |
| Systemic sepsis | 4/148 | 13/138 | 0.023 |
| Pseudocyst development | 8/148 (5%) | 19/138 (14%) | 0.025 |
| Data from a double-blind, randomized, placebo-controlled multicenter trial involving 290 patients. |
Experimental Protocols
1. Measurement of Inflammatory Cytokines (IL-6, IL-8) in Serum
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify cytokine levels.
-
Methodology:
-
Collect blood samples from subjects and separate the serum.
-
Use commercially available ELISA kits for human IL-6 and IL-8.
-
Follow the manufacturer's instructions for the assay, which typically involve:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Adding serum samples and standards to the wells.
-
Incubating to allow the cytokine to bind to the antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Measuring the absorbance of the colored product using a microplate reader.
-
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
-
Note: In some clinical trials, serum was stored at -20°C before analysis.
2. Assessment of Neutrophil Infiltration (Myeloperoxidase Assay)
-
Principle: Myeloperoxidase (MPO) is an enzyme found in neutrophils, and its activity can be used as an indirect measure of neutrophil infiltration in tissues.
-
Methodology (for animal tissue, e.g., lung or pancreas):
-
Homogenize a known weight of tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Mix the supernatant with a reaction buffer containing a substrate for MPO (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 460 nm) using a spectrophotometer.
-
Calculate MPO activity based on the rate of change in absorbance and normalize to the tissue weight.
-
-
Note: This assay has been used in murine models of acute pancreatitis to assess the effect of this compound on lung MPO activity.
Visualizations
Caption: this compound blocks the PAF receptor, inhibiting inflammatory signaling.
Caption: A typical workflow for a clinical trial of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Improving the Oral Bioavailability of Lexipafant
Welcome to the technical support center for the oral formulation of Lexipafant. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments aimed at enhancing the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing an oral formulation for this compound?
Based on its chemical structure, this compound is likely a poorly water-soluble compound. This presents a significant hurdle for oral administration as poor solubility often leads to low dissolution rates in the gastrointestinal fluid, resulting in poor absorption and low bioavailability. The key challenge is to enhance the solubility and dissolution of this compound to achieve therapeutic concentrations in the bloodstream after oral intake.
Q2: Which formulation strategies are most promising for improving the oral bioavailability of this compound?
For poorly soluble drugs like this compound, several formulation strategies can be employed. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can solubilize the drug and present it in a finely dispersed form for absorption.
-
Solid Dispersions: Dispersing this compound in a polymeric carrier at the molecular level to enhance its dissolution rate.
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can improve the dissolution velocity.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
Q3: How do I select the best formulation strategy for this compound?
The choice of formulation strategy depends on the specific physicochemical properties of your this compound drug substance (e.g., exact solubility, logP, melting point) and the desired pharmacokinetic profile. A systematic approach, starting with basic characterization and progressing to formulation screening, is recommended. The following workflow can guide your decision-making process.
Navigating the Formulation Maze: A Technical Guide to Lexipafant Vehicle Selection for In Vivo Experiments
For researchers, scientists, and drug development professionals, the journey of in vivo experimentation is paved with critical decisions. Among the most crucial is the selection of an appropriate vehicle for drug delivery. This technical support guide provides a comprehensive overview of vehicle selection for Lexipafant, a potent Platelet-Activating Factor (PAF) antagonist, to ensure successful and reproducible in vivo studies.
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the formulation of this compound for preclinical research.
Troubleshooting Guide: Addressing Common Formulation Challenges
Researchers may encounter several hurdles when preparing this compound for in vivo administration. This section provides a question-and-answer format to troubleshoot these specific issues.
Q1: My this compound is not dissolving in physiological saline. What should I do?
-
A1: this compound is known to be poorly soluble in aqueous solutions.
-
Initial Steps: Ensure you are using a high-purity grade of this compound. Gentle warming and vortexing or sonication can aid dissolution. However, avoid excessive heat which could degrade the compound.
-
Co-solvents: If solubility remains an issue, the use of a co-solvent may be necessary. Start with a small percentage of a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. It is critical to first dissolve the this compound in the organic solvent before slowly adding the aqueous vehicle (e.g., saline) dropwise while vortexing. Be mindful of the final concentration of the organic solvent, as high concentrations can be toxic to animals. A final concentration of DMSO below 5% is generally considered safe for most in vivo studies.
-
Q2: I'm observing precipitation of this compound after preparing my formulation. How can I prevent this?
-
A2: Precipitation can occur due to low solubility or instability of the formulation.
-
Check Solubility Limits: You may be exceeding the solubility of this compound in your chosen vehicle. Refer to the solubility data table below to ensure you are working within the appropriate concentration range.
-
Formulation Order: The order of adding components is critical. Always dissolve this compound completely in the organic solvent (if used) before adding the aqueous component.
-
Use of Surfactants/Solubilizing Agents: For challenging formulations, consider the use of non-ionic surfactants like Tween® 80 or polyethylene (B3416737) glycol (PEG), which can help to create stable micelles or increase the solubility of hydrophobic compounds. Cyclodextrins can also be employed to form inclusion complexes, enhancing the aqueous solubility of this compound.
-
Fresh Preparations: It is highly recommended to prepare this compound formulations fresh before each experiment to minimize the risk of precipitation over time.
-
Q3: I am concerned about the potential toxicity of the vehicle itself. What are the recommended limits for common co-solvents?
-
A3: Vehicle-induced toxicity is a valid concern and can confound experimental results. The following are generally accepted limits for common co-solvents in preclinical research:
-
DMSO: < 5% (v/v) for intravenous (IV) and intraperitoneal (IP) routes.
-
Ethanol: < 10% (v/v) for IV and IP routes.
-
Polyethylene Glycol 400 (PEG 400): Up to 40% (v/v) in aqueous solutions for IV administration.
-
It is imperative to include a vehicle-only control group in your experimental design to account for any effects of the vehicle itself.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of a vehicle for this compound in vivo experiments.
What is the most commonly used vehicle for intravenous administration of this compound in preclinical studies?
Based on available literature, sterile 0.9% sodium chloride (physiological saline) has been frequently and successfully used for intravenous and intraperitoneal administration of this compound in animal models, particularly in rats.[1]
Can this compound be administered orally? What vehicle should be used?
While intravenous administration is more common in published studies, oral delivery may be desired for certain experimental designs. Due to its poor aqueous solubility, a formulation designed to enhance oral absorption would be necessary. This could involve:
-
Suspensions: Micronized this compound suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant.
-
Lipid-based formulations: Formulations using oils or self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of lipophilic drugs.
-
Solid dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate and absorption.
How should I store my this compound formulation?
It is strongly recommended to prepare this compound formulations fresh on the day of the experiment . If short-term storage is unavoidable, formulations should be stored at 2-8°C and protected from light. A visual inspection for any signs of precipitation should be performed before administration. Stability studies for specific formulations would be required to determine appropriate storage durations.
Data Presentation: Physicochemical Properties and Solubility of this compound
The following tables summarize the known physicochemical properties and solubility information for this compound. Note that specific quantitative solubility data in common organic solvents is limited in publicly available literature. The information provided is based on general knowledge of solubilizing poorly water-soluble drugs.
Table 1: Physicochemical Properties of this compound (BB-882)
| Property | Value |
| Chemical Name | (S)-2-(N-(4-(2-methylimidazo[1,2-a]pyridin-3-yl)phenylsulfonyl)-N-methylamino)-3-methylbutanoic acid ethyl ester |
| Molecular Formula | C23H30N4O4S |
| Molecular Weight | 458.58 g/mol |
| CAS Number | 139133-26-9 |
| Appearance | White to off-white solid |
| pKa | Data not readily available |
| LogP | Data not readily available |
Table 2: Solubility of this compound in Common In Vivo Vehicles
| Vehicle | Solubility | Remarks |
| Water | Poorly soluble | |
| 0.9% NaCl (Saline) | Poorly soluble | Successfully used for IV and IP administration in preclinical and clinical studies, often as a dilution from a stock solution. |
| 5% Dextrose in Water | Poorly soluble | Used as a vehicle in some clinical trials for intravenous infusion. |
| DMSO | Soluble | A common organic solvent for initial solubilization of poorly water-soluble compounds. |
| Ethanol | Soluble | Can be used as a co-solvent to improve aqueous solubility. |
| Polyethylene Glycol (PEG 400) | Likely soluble | A common vehicle for poorly water-soluble drugs. |
| Cyclodextrins | Can form inclusion complexes to enhance aqueous solubility. | The specific type of cyclodextrin (B1172386) and the complexation efficiency would need to be determined experimentally. |
Experimental Protocols
This section provides detailed methodologies for preparing this compound formulations for in vivo experiments.
Protocol 1: Preparation of this compound in Saline for Intravenous Injection
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal amount of sterile DMSO to dissolve the this compound completely. For example, to prepare a 1 mg/mL solution, you might first dissolve 10 mg of this compound in 100 µL of DMSO.
-
Vortex gently until the this compound is fully dissolved.
-
Slowly add the required volume of sterile 0.9% saline to the this compound-DMSO solution while continuously vortexing. For the example above, you would add 9.9 mL of saline to achieve a final volume of 10 mL and a final DMSO concentration of 1%.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial before administration.
-
Administer the formulation to the animals immediately after preparation.
Note: Always include a vehicle control group that receives the same concentration of DMSO in saline as the this compound-treated group.
Mandatory Visualizations
This compound's Mechanism of Action: PAF Receptor Antagonism
Caption: this compound competitively antagonizes the PAF receptor.
Experimental Workflow: Vehicle Selection for In Vivo Studies
Caption: Decision workflow for this compound vehicle selection.
References
Technical Support Center: Managing Potential Lexipafant-Induced Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential side effects of Lexipafant in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section offers guidance on identifying and managing potential adverse effects during in vivo studies with this compound.
Issue 1: Unexpected Clinical Signs of Distress Post-Administration
Question: My animal model (rat/mouse) is exhibiting signs of lethargy, piloerection, or reduced activity after this compound administration. What should I do?
Answer:
-
Immediate Assessment: Carefully observe the animal and document all clinical signs, including their severity and time of onset.
-
Check Vital Signs: If possible and appropriate for the species, monitor heart rate, respiratory rate, and body temperature.
-
Review Dosing and Administration:
-
Verify the calculated dose and the concentration of the prepared this compound solution.
-
Ensure the correct route of administration was used (intravenous or intraperitoneal are commonly reported).
-
Confirm that the vehicle is appropriate and has been used in control animals without adverse effects.
-
-
Supportive Care: Provide supportive care as needed, such as a heat source to maintain body temperature and easy access to food and water.
-
Consider Dose Reduction: If the signs are persistent or severe, consider reducing the dose in subsequent experiments.
-
Consult a Veterinarian: If the animal's condition worsens, consult with the institutional veterinarian immediately.
Issue 2: Potential for Bleeding or Altered Hemostasis
Question: Given that this compound is a Platelet-Activating Factor (PAF) antagonist, should I be concerned about bleeding? What signs should I look for?
Answer:
Platelet-Activating Factor is involved in platelet aggregation. While specific reports of this compound-induced bleeding in animal models are not prominent in the literature, it is a theoretical possibility based on its mechanism of action.
Monitoring for Hemostatic Abnormalities:
-
Observation: Look for signs of spontaneous bleeding, such as epistaxis (nosebleed), hematuria (blood in urine), or petechiae (small red or purple spots on the skin).
-
Injection Sites: Pay close attention to injection sites for prolonged bleeding or hematoma formation.
-
Surgical Procedures: If surgery is part of the experimental protocol, be vigilant for excessive bleeding.
-
Coagulation Assays: If there are significant concerns, consider performing coagulation assays (e.g., prothrombin time, activated partial thromboplastin (B12709170) time) on blood samples.
Troubleshooting:
-
If signs of bleeding are observed, document the severity and location.
-
Apply gentle pressure to any external bleeding sites.
-
For severe or internal bleeding, euthanasia may be necessary. Consult with your institution's veterinary staff.
Issue 3: Cardiovascular Instability
Question: I am observing changes in blood pressure or heart rate in my animal model after this compound administration. How should I proceed?
Answer:
PAF is known to have hypotensive effects. While an antagonist like this compound would be expected to counteract this, direct effects on the cardiovascular system cannot be entirely ruled out, especially at higher doses.
Monitoring and Management:
-
Instrumentation: For studies where cardiovascular parameters are critical, consider using telemetry or other methods for continuous monitoring of blood pressure and heart rate.
-
Dose-Response: If cardiovascular changes are noted, a dose-response study may be necessary to identify a dose with the desired therapeutic effect without significant hemodynamic changes.
-
Vehicle Controls: Always include a vehicle-only control group to ensure the observed effects are due to this compound and not the vehicle.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] It works by competitively inhibiting the binding of PAF to its receptor, thereby blocking the downstream signaling pathways that lead to inflammation, platelet aggregation, and other physiological responses mediated by PAF.[2]
2. What are the common routes of administration and dosages for this compound in animal models?
Based on published studies, common administration routes and dosages include:
-
Rats: Continuous intravenous infusion of 1 mg or 10 mg.
-
Mice: Intraperitoneal injection of 25 mg/kg.
Researchers should always determine the optimal dose and route for their specific experimental model and conditions.
3. How should I prepare this compound for administration to animals?
For in vivo administration, this compound should be dissolved in a sterile, biocompatible vehicle. The final formulation should be sterile and have a pH close to physiological levels (7.4). It is recommended to filter the solution through a 0.2 µm filter into a sterile container before injection. Always prepare fresh solutions for each experiment unless stability data for stored solutions is available.
4. Are there any known drug interactions with this compound?
Specific drug interaction studies with this compound in animal models are not widely reported. However, caution should be exercised when co-administering this compound with other drugs that may affect platelet function or the cardiovascular system.
5. What is the known safety profile of this compound in animal models?
Detailed safety pharmacology and toxicology studies for this compound are not extensively available in the public literature. Most published animal studies focus on its efficacy in disease models rather than its adverse effects. Researchers should conduct their own dose-finding and tolerability studies for their specific animal model.
Data Presentation
Table 1: Summary of this compound Administration in Animal Models from a Murine Model of Acute Pancreatitis
| Animal Model | Administration Route | Dosage | Observed Outcome |
| Swiss-Webster Mice | Intraperitoneal (ip) | 25 mg/kg | Reduction in serum cytokines (TNF-α, IL-1β), lung myeloperoxidase, and serum amylase activity.[3] |
Table 2: Survival Rates in a Rat Model of Severe Necrotizing Pancreatitis
| Treatment Group | Dosage | 24-Hour Survival Rate |
| Saline (Control) | N/A | 55% |
| This compound | 1 mg (continuous IV infusion) | 50% |
| This compound | 10 mg (continuous IV infusion) | 50% |
Data from a study on Sprague-Dawley rats with glycodeoxycholic acid-induced pancreatitis.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, DMSO, or as specified by the manufacturer)
-
Sterile vials
-
0.2 µm sterile syringe filter
-
Sterile syringes and needles
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), calculate the required amount of this compound and vehicle to achieve the desired final concentration.
-
Aseptically add the this compound powder to the sterile vial.
-
Add the sterile vehicle to the vial.
-
Gently agitate or vortex the vial until the this compound is completely dissolved.
-
Visually inspect the solution for any particulates.
-
Using a sterile syringe, draw up the solution and pass it through a 0.2 µm sterile syringe filter into a new sterile vial.
-
Label the vial with the compound name, concentration, date of preparation, and store as recommended.
Protocol 2: Monitoring for Clinical Signs of Toxicity in Rodents
Procedure:
-
Establish a baseline for normal animal behavior and appearance before this compound administration.
-
After administration, observe the animals at regular intervals (e.g., 15, 30, 60 minutes, and then hourly for the first few hours).
-
At each observation point, systematically assess the following:
-
General Appearance: Note any changes in posture, fur condition (piloerection), or signs of distress.
-
Behavioral Changes: Look for lethargy, hyperactivity, stereotypical behaviors, or changes in social interaction.
-
Autonomic Signs: Observe for changes in respiration, salivation, or pupil size.
-
Neurological Signs: Check for tremors, convulsions, or changes in gait.
-
-
Record all observations in a standardized scoresheet.
-
Compare the observations in the this compound-treated group to a vehicle-treated control group to differentiate compound-specific effects.
Visualizations
Caption: Platelet-Activating Factor (PAF) Signaling Pathway.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 3. Platelet activating factor antagonism reduces the systemic inflammatory response in a murine model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Lexipafant and Other PAF Antagonists in the Management of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), present a significant challenge in critical care, characterized by widespread inflammation, damage to the lung parenchyma, and impaired gas exchange. Platelet-activating factor (PAF), a potent phospholipid mediator, is a key player in the inflammatory cascade of ALI. Consequently, PAF receptor antagonists have been investigated as a potential therapeutic strategy. This guide provides a comparative overview of Lexipafant and other PAF antagonists, focusing on their performance in preclinical and clinical studies relevant to ALI.
Overview of Platelet-Activating Factor (PAF) in Acute Lung Injury
Platelet-activating factor (PAF) is a potent inflammatory mediator implicated in the pathogenesis of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS).[1][2] Its effects are mediated through the PAF receptor, leading to a cascade of events that contribute to lung damage. In ALI, neutrophils are key effector cells, and their activation and recruitment are central to the inflammatory process.[1][3] PAF, displayed on the surface of inflamed endothelial cells, can act as a "second signal" to activate neutrophils that are already loosely attached to the endothelium.[2] This interaction triggers neutrophil degranulation, the release of reactive oxygen species, and the production of other pro-inflammatory mediators, all of which contribute to increased vascular permeability, pulmonary edema, and impaired gas exchange characteristic of ALI. The central role of PAF in amplifying the inflammatory response has made its receptor a logical target for therapeutic intervention in ALI.
Comparative Efficacy of PAF Antagonists
The development of PAF receptor antagonists has offered a promising avenue for mitigating the detrimental effects of PAF in inflammatory conditions. This section compares the experimental data on this compound with other notable PAF antagonists, namely Apafant (WEB 2086) and Modipafant.
Preclinical Studies
Preclinical research has provided the foundational evidence for the role of PAF antagonists in ALI. These studies often utilize animal models to simulate the complex pathophysiology of the human condition.
| Compound | Animal Model | Key Findings | Reference |
| Apafant (WEB 2086) | Monocrotaline-induced lung injury in rats | Treatment with WEB 2086 decreased pulmonary hypertension and right ventricular hypertrophy. It also reduced pulmonary vascular leak when administered during the early phase of injury. | |
| Apafant (WEB 2086) | Endotoxin-induced shock in pigs | Delayed treatment with WEB 2086 attenuated pulmonary hypertension. A trend towards improvement was observed in gas exchange, airway pressure, and extravascular lung water. | |
| Apafant (WEB 2086) | Anaphylactic lung reaction in guinea pigs | WEB 2086 inhibited anaphylactic bronchoconstriction. | |
| This compound | Pancreatitis-associated pulmonary injury in rats | The abstract suggests a potential beneficial effect, but specific quantitative data is not provided. |
Clinical Trials
The translation of preclinical findings to clinical efficacy in humans has been challenging. The following table summarizes the available clinical trial data for this compound and Modipafant in contexts relevant to lung injury.
| Compound | Clinical Setting | Key Findings | Reference |
| This compound | Patients undergoing coronary artery bypass grafting | This compound, at low or high doses, did not moderate lung injury or influence the duration of postoperative ventilation compared to placebo. | |
| This compound | Acute Pancreatitis | A phase II trial showed a significant reduction in the incidence of organ failure and serum IL-8 levels. However, a critical appraisal of subsequent trials indicated that this compound did not reduce mortality in severe acute pancreatitis. | |
| Modipafant | Clinical Asthma | In a 28-day study of patients with moderately severe asthma, Modipafant did not show a significant difference from placebo in improving lung function, symptoms, or airway responsiveness. |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. This section outlines a typical experimental workflow for evaluating PAF antagonists in a preclinical model of ALI and the design of a relevant clinical trial.
Preclinical Model: Endotoxin-Induced Acute Lung Injury in Pigs
This model is frequently used to study the systemic inflammatory response and associated lung injury seen in sepsis.
-
Animal Preparation: Anesthetized and mechanically ventilated pigs are used. Catheters are placed for drug administration, blood sampling, and hemodynamic monitoring.
-
Induction of Lung Injury: A continuous intravenous infusion of lipopolysaccharide (LPS) from E. coli is administered to induce a state of endotoxemia, leading to ALI.
-
Treatment Groups:
-
Control Group: Receives LPS and a saline placebo.
-
Treatment Group: Receives LPS and the PAF antagonist (e.g., Apafant/WEB 2086) at a specified dose and time point (either as a pretreatment or delayed intervention).
-
-
Monitoring and Data Collection: Throughout the experiment, key parameters are continuously monitored and recorded. This includes:
-
Hemodynamics: Pulmonary artery pressure, systemic blood pressure.
-
Respiratory Mechanics: Airway pressure, lung compliance.
-
Gas Exchange: Arterial blood gases to determine the PaO2/FiO2 ratio.
-
Lung Edema: Measurement of extravascular lung water.
-
Inflammatory Markers: Blood samples are collected to measure levels of cytokines and other inflammatory mediators.
-
-
Post-mortem Analysis: At the end of the experiment, lung tissue may be collected for histological examination to assess the degree of injury.
Clinical Trial Design: this compound in Lung Injury after Cardiopulmonary Bypass
This study was a single-center, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: 150 patients undergoing coronary artery bypass grafting were enrolled.
-
Randomization: Patients were randomized into three groups:
-
Placebo infusion.
-
Low-dose this compound (10 mg over 24 hours).
-
High-dose this compound (100 mg over 24 hours).
-
-
Outcome Measures:
-
Primary: Serial measurements of arterial oxygen and carbon dioxide tension, alveolar-arterial oxygen gradient, and percent oxygen saturation at baseline and at 1, 6, 24, 48 hours, and 5 days post-operation.
-
Secondary: Duration of postoperative ventilation.
-
-
Statistical Analysis: The data from the three groups were compared to determine if there were any statistically significant differences in the outcome measures.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in comprehension. The following diagrams were generated using Graphviz (DOT language).
Caption: PAF signaling pathway in Acute Lung Injury.
Caption: Preclinical evaluation workflow for PAF antagonists.
Conclusion
The role of PAF in the inflammatory cascade of ALI is well-supported by preclinical evidence, and PAF antagonists like Apafant (WEB 2086) have shown promise in animal models by mitigating key features of lung injury. However, the clinical translation of these findings has been largely unsuccessful. Clinical trials with this compound in settings of potential lung injury and Modipafant in asthma have not demonstrated significant clinical benefit. This discrepancy between promising preclinical data and disappointing clinical outcomes highlights the complexity of ALI/ARDS and the challenges of targeting a single inflammatory mediator in a multifactorial disease process. Future research may need to focus on more targeted patient populations, combination therapies, or PAF antagonists with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. Acute Lung Injury: Epidemiology, Pathogenesis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Two of the usual suspects, platelet-activating factor and its receptor, implicated in acute lung injury [jci.org]
- 3. Frontiers | Friend or foe: the role of platelets in acute lung injury [frontiersin.org]
A Comparative Analysis of Lexipafant and Ginkgolide B: Efficacy as Platelet-Activating Factor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Lexipafant and Ginkgolide B, two prominent antagonists of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a variety of inflammatory processes, making its antagonists subjects of significant research interest for conditions such as acute pancreatitis, neuroinflammation, and ischemic injury. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to facilitate an evidence-based comparison.
Mechanism of Action: Targeting the PAF Receptor
Both this compound and Ginkgolide B exert their primary therapeutic effects by acting as competitive antagonists at the Platelet-Activating Factor receptor (PAF-R).[1] PAF-R is a G-protein coupled receptor that, upon activation by PAF, initiates a cascade of intracellular signaling events leading to inflammation, platelet aggregation, and increased vascular permeability.[2][3][4] By blocking this receptor, both compounds can mitigate the downstream effects of PAF.
This compound is a synthetic molecule specifically designed for high-affinity binding to the PAF receptor.[1] Ginkgolide B is a naturally occurring terpenoid trilactone isolated from the leaves of the Ginkgo biloba tree and is known to be the most potent PAF antagonist among the ginkgolides.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and Ginkgolide B from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy as PAF Receptor Antagonists
| Compound | Assay Type | System | Potency (IC50 / Ki) | Reference |
| Ginkgolide B | PAF-induced platelet aggregation | Human Platelets | IC50: 3.6 µM | |
| PAF receptor binding | - | Ki: 1.3 µM | ||
| PAF-mediated platelet aggregation inhibition | Human Platelets | IC50: 2.5 µg/ml | ||
| This compound | PAF receptor binding | Human Platelets | High Affinity (Specific values not detailed in provided results) |
Table 2: Clinical and Preclinical Efficacy in Acute Pancreatitis
| Compound | Study Type | Model/Population | Key Findings | Reference |
| This compound | Phase II Clinical Trial | 83 patients with acute pancreatitis | Significant reduction in organ failure incidence (p=0.041) and total organ failure score (p=0.048). | |
| Phase III Clinical Trial | 290 patients with predicted severe acute pancreatitis | No significant reduction in new organ failure. Reduction in organ failure scores only on day 3 (p=0.04). | ||
| Preclinical Study | Murine model of acute pancreatitis | Reduced serum levels of TNF-α and IL-1β. | ||
| Preclinical Study | Rat model of acute hemorrhagic pancreatitis | Significantly reduced pancreatic endothelial barrier dysfunction and serum IL-1β levels. | ||
| Ginkgolide B | Preclinical Study | Not directly studied for pancreatitis in the provided results. | - | - |
Table 3: Efficacy in Neuroprotection and Other Inflammatory Models
| Compound | Study Type | Model/Population | Key Findings | Reference |
| Ginkgolide B | Preclinical Study | Rat model of transient focal ischemia | Improved neurological function and reduced infarct size. | |
| Preclinical Study | Rat model of acetaminophen-induced liver injury | Attenuated liver damage and reduced oxidative stress. | ||
| In Vitro Study | LPS-induced BV2 microglial cells | Inhibited the inflammatory response and secretion of TNF-α, IL-1β, and IL-6. | ||
| Preclinical Study | Mouse model of colitis-associated cancer | Ameliorated colonic inflammation and decreased tumor number and load. | ||
| This compound | No direct studies on neuroprotection in provided results. | - | - | - |
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the key signaling pathway targeted by both compounds and a typical experimental workflow for evaluating their efficacy.
References
- 1. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Lexipafant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Lexipafant, a potent Platelet-Activating Factor (PAF) receptor antagonist, against placebos and other control treatments. The data presented is compiled from key preclinical and clinical studies, offering insights into its mechanism of action and therapeutic potential in inflammatory conditions, particularly acute pancreatitis.
Executive Summary
This compound has been evaluated in numerous studies for its ability to mitigate the inflammatory cascade. As a selective antagonist of the PAF receptor, it targets a key chokepoint in the signaling pathways that lead to systemic inflammatory response. Clinical trials have demonstrated mixed but often promising results, showing a reduction in some inflammatory markers and clinical complications associated with acute pancreatitis. Preclinical data in animal models further support its anti-inflammatory properties. This guide will delve into the quantitative data from these studies, the experimental methods used, and the underlying signaling pathways.
Comparative Data on Anti-inflammatory Effects
The efficacy of this compound in reducing inflammation has been quantified through various clinical and preclinical endpoints. The following tables summarize the key findings from comparative studies.
Table 1: Clinical Efficacy of this compound in Acute Pancreatitis (Phase II Trial)
| Outcome Measure | This compound (n=42) | Placebo (n=41) | P-value | Citation |
| Incidence of Organ Failure | Reduced | Higher | 0.041 | [1][2] |
| Total Organ Failure Score (at 72h) | Reduced | Higher | 0.048 | [1][2] |
| Serum Interleukin-8 (IL-8) | Significantly Reduced | No Significant Change | 0.038 | [1] |
| Serum Interleukin-6 (IL-6) | Declined on Day 1 | No Significant Change | Not Reported | |
| Serum C-Reactive Protein (CRP) | No Effect | No Effect | Not Reported |
Table 2: Clinical Efficacy of this compound in Predicted Severe Acute Pancreatitis (Multicenter Trial)
| Outcome Measure | This compound (n=148) | Placebo (n=138) | P-value | Citation |
| New Organ Failure Development | 18/81 (without prior organ failure) | 21/79 (without prior organ failure) | Not Significant | |
| Organ Failure Score (Median change on Day 3) | -1 | 0 | 0.04 | |
| Systemic Sepsis | 4 patients | 13 patients | 0.023 | |
| Pseudocyst Development | 8 patients | 19 patients | 0.025 | |
| Rate of Decrease in IL-8 | More Rapid | Slower | <0.05 | |
| Rate of Decrease in E-selectin | More Rapid | Slower | <0.05 |
Table 3: Preclinical Efficacy of this compound in a Murine Model of Acute Pancreatitis
| Outcome Measure | This compound + AP | Acute Pancreatitis (AP) | P-value | Citation |
| Serum TNF-α | Reduced | Elevated | Not Reported | |
| Serum IL-1β | Reduced | Elevated | Not Reported | |
| Lung Myeloperoxidase (MPO) | Reduced | Elevated | Not Reported | |
| Serum Amylase Activity | Reduced | Elevated | Not Reported | |
| Pancreatic Histology | Trend towards improvement | Edema, Inflammation | Not Statistically Significant |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.
Quantification of Serum Cytokines (ELISA)
This protocol outlines the general steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure cytokine concentrations in serum samples.
Materials:
-
96-well ELISA plates
-
Capture antibody (specific to the cytokine of interest)
-
Detection antibody (biotinylated, specific to the cytokine)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody in a binding solution and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Prepare serial dilutions of the recombinant cytokine standard to create a standard curve. Add 100 µL of the standards and serum samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.
-
Development and Reading: Wash the plate. Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops. Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Induction of Acute Pancreatitis in a Murine Model (Caerulein-Induced)
This protocol describes a common method for inducing a mild, edematous acute pancreatitis in mice to study the effects of anti-inflammatory agents.
Materials:
-
Sterile 0.9% saline
-
Male C57BL/6 or Swiss-Webster mice (8-10 weeks old)
Procedure:
-
Acclimatization and Fasting: Acclimate the mice to the laboratory conditions. Fast the mice for 12-18 hours before the experiment, with free access to water.
-
Caerulein Preparation: Prepare a stock solution of caerulein in sterile 0.9% saline (e.g., 5 µg/mL).
-
Induction: Administer caerulein via intraperitoneal (i.p.) injection at a dose of 50 µg/kg body weight. Repeat the injections hourly for a total of 6 to 12 injections.
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group at the same time points.
-
This compound Administration (for treatment group): Administer this compound (e.g., 25 mg/kg, i.p.) at specified time points relative to the caerulein injections (e.g., every 3 hours starting 1 hour after the first caerulein injection).
-
Sample Collection: Euthanize the mice at a predetermined time point after the final injection (e.g., 3 hours). Collect blood via cardiac puncture for serum analysis (amylase, lipase, cytokines) and dissect the pancreas for histological examination and myeloperoxidase (MPO) assay.
APACHE II Scoring System
The Acute Physiology and Chronic Health Evaluation (APACHE) II score is a severity-of-disease classification system used in intensive care units.
Components: The APACHE II score is calculated from three components:
-
Acute Physiology Score (APS): This is determined from the worst values of 12 physiological measurements taken within the first 24 hours of ICU admission. These variables include:
-
Temperature
-
Mean Arterial Pressure
-
Heart Rate
-
Respiratory Rate
-
Oxygenation (A-aO2 or PaO2)
-
Arterial pH
-
Serum Sodium
-
Serum Potassium
-
Serum Creatinine
-
Hematocrit
-
White Blood Cell Count
-
Glasgow Coma Score
-
-
Age Points: Points are added based on the patient's age.
-
Chronic Health Points: Points are added if the patient has a history of severe organ insufficiency or is immunocompromised.
Scoring: The total APACHE II score ranges from 0 to 71, with higher scores indicating more severe disease and a higher risk of mortality.
Mandatory Visualizations
Signaling Pathway of Platelet-Activating Factor (PAF) and Inhibition by this compound
The following diagram illustrates the intracellular signaling cascade initiated by PAF and how this compound intervenes.
Caption: PAF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
This diagram outlines the typical workflow for assessing the anti-inflammatory effects of this compound in a mouse model of acute pancreatitis.
References
Lexipafant's Potency in the Landscape of PAF Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Lexipafant with other notable Platelet-Activating Factor (PAF) receptor antagonists. The data presented is compiled from various experimental studies to offer an objective overview for research and drug development purposes.
Comparative Potency of PAF Receptor Antagonists
The potency of various PAF receptor antagonists has been evaluated using in vitro assays, primarily through competitive radioligand binding studies (determining the inhibition constant, Ki) and functional assays such as the inhibition of PAF-induced platelet or neutrophil aggregation (determining the half-maximal inhibitory concentration, IC50). The following table summarizes the available quantitative data for this compound and other key PAF receptor blockers.
| Compound | Assay Type | Target/Cell Type | Potency (nM) |
| This compound | Inhibition of PAF-enhanced Superoxide Production | Human Neutrophils | 46[1] |
| Inhibition of PAF-enhanced CD11b Expression | Human Neutrophils | 285[1] | |
| Inhibition of PAF-enhanced Elastase Release | Human Neutrophils | 50[1] | |
| Apafant (WEB 2086) | [3H]PAF Binding (Ki) | Human PAF Receptors | 9.9[2] |
| [3H]PAF Binding (Ki) | Human Platelets | 15 | |
| PAF-induced Platelet Aggregation (IC50) | Human Platelets | 170 | |
| PAF-induced Neutrophil Aggregation (IC50) | Human Neutrophils | 360 | |
| TCV-309 | [3H]PAF Binding (IC50) | Rabbit Platelet Microsomes | 27[3] |
| PAF-induced Platelet Aggregation (IC50) | Rabbit Platelets | 33 | |
| PAF-induced Platelet Aggregation (IC50) | Human Platelets | 58 | |
| Ginkgolide B (BN 52021) | [3H]PAF Binding (Ki) | Human Neutrophils | 1300 |
| PAF-induced Neutrophil Degranulation (Kd) | Human Neutrophils | 600 | |
| PAF-induced Superoxide Production (Kd) | Human Neutrophils | 400 | |
| PAF-induced Platelet Aggregation (IC50) | Not Specified | 30 | |
| 7α-chloro ginkgolide B | [3H]PAF Binding (Ki) | Cloned PAF Receptors | 110 |
Experimental Methodologies
The determination of the potency values listed above relies on standardized experimental protocols. Below are detailed methodologies for the key assays cited.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the PAF receptor.
Materials:
-
[3H]-PAF (radioligand)
-
Cell membranes expressing the PAF receptor (e.g., from human platelets or transfected cell lines)
-
Test compounds (PAF receptor antagonists)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation: Isolate cell membranes expressing the PAF receptor using standard homogenization and centrifugation techniques. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a microplate, combine the cell membrane preparation, a fixed concentration of [3H]-PAF (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PAF (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
Objective: To determine the IC50 value of a test compound for the inhibition of PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet-Activating Factor (PAF).
-
Test compounds (PAF receptor antagonists).
-
Saline solution.
-
Light Transmission Aggregometer.
Protocol:
-
PRP and PPP Preparation: Centrifuge fresh whole blood at a low speed (e.g., 200 x g for 15-20 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10-15 minutes) to obtain PPP. Adjust the platelet count in the PRP if necessary.
-
Instrument Calibration: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Assay Procedure:
-
Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.
-
Add the test compound at various concentrations (or vehicle control) and incubate for a short period (e.g., 1-5 minutes).
-
Add a submaximal concentration of PAF to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of aggregation is calculated from the change in light transmission. Plot the percentage of inhibition of aggregation against the concentration of the test compound to determine the IC50 value.
Visualizing Key Pathways and Processes
To better understand the context of this compound's action, the following diagrams illustrate the PAF receptor signaling pathway and the general workflow of the experimental procedures described.
Figure 1. Simplified PAF Receptor Signaling Pathway.
Figure 2. General Workflow for Potency Determination Assays.
References
- 1. This compound inhibits platelet activating factor enhanced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beneficial effects of TCV-309, a novel potent and selective platelet activating factor antagonist in endotoxin and anaphylactic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Lexipafant's Effect Across Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexipafant is a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[1][2] PAF is a key phospholipid mediator involved in a wide range of inflammatory processes, and its inhibition has been a therapeutic target for conditions such as acute pancreatitis.[1][2] While extensively studied in clinical trials and animal models, a comprehensive cross-validation of this compound's effects at a cellular level across different cell lines is less documented in publicly available literature.
This guide provides a comparative analysis of this compound's known effects on different cell types, with a primary focus on neutrophils, for which quantitative in vitro data is available. We also discuss the implied effects on other cell types, such as endothelial cells, based on in vivo and clinical findings, and provide detailed experimental protocols to facilitate further research in this area.
Quantitative Comparison of this compound's Effects
The majority of in vitro research on this compound has centered on its impact on polymorphonuclear leukocytes (neutrophils), which are key players in the inflammatory response mediated by PAF. The following table summarizes the inhibitory effects of this compound on PAF-enhanced neutrophil functions.
| Cell Line/Cell Type | Assay | Parameter Measured | IC50 Value (µM) | Reference |
| Human Polymorphonuclear Leukocytes (PMNs) | Cytochrome c reduction assay | Superoxide (B77818) (.O2-) production | 0.046 | [3] |
| Human Polymorphonuclear Leukocytes (PMNs) | Flow cytometry | CD11b expression | 0.285 | |
| Human Polymorphonuclear Leukocytes (PMNs) | Cleavage of synthetic substrate | Elastase release | 0.05 |
Note: At present, there is a lack of publicly available, directly comparable in vitro studies of this compound on other cell lines such as endothelial cells, macrophages, or various cancer cell lines. The primary focus of existing research has been on its therapeutic potential in acute pancreatitis, with studies predominantly conducted in animal models and human clinical trials.
Inferred Effects on Other Cell Types
While direct in vitro data is limited, studies on animal models of pancreatitis suggest that this compound also impacts the function of endothelial cells.
Endothelial Cells: In rat models of acute pancreatitis, treatment with this compound has been shown to reduce the severity of pancreatitis-associated endothelial barrier compromise. This suggests that this compound can mitigate the increased vascular permeability induced by PAF during an inflammatory response. This is further supported by clinical studies in patients with severe acute pancreatitis, where markers of endothelial damage, such as E-selectin, decreased more rapidly in the this compound-treated group. However, without direct in vitro studies on endothelial cell lines (e.g., HUVECs), specific quantitative data on this compound's potency in these cells remains unavailable.
Signaling Pathways and Experimental Workflows
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
This compound acts as a competitive antagonist at the PAF receptor, a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor initiates a cascade of intracellular signaling events that lead to various cellular responses, including inflammation, platelet aggregation, and increased vascular permeability. This compound blocks the initial step of this cascade.
Caption: PAF Receptor Signaling Pathway Inhibition by this compound.
Experimental Protocols
Protocol 1: Assessing this compound's Effect on Neutrophil Function
This protocol is based on the methodology used to determine the IC50 values of this compound on human neutrophils.
Objective: To quantify the inhibitory effect of this compound on PAF-induced superoxide production, degranulation (elastase release), and surface marker expression (CD11b) in isolated human neutrophils.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
N-formylmethionyl-leucyl-phenylalanine (fMLP)
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
Cytochrome c
-
Meo-Suc-Ala-Ala-Pro-Val-pNA (elastase substrate)
-
Anti-CD11b antibody conjugated to a fluorophore
-
Flow cytometer
-
Spectrophotometer
Workflow:
Caption: Experimental workflow for testing this compound on neutrophils.
Procedure:
-
Neutrophil Isolation: Isolate polymorphonuclear leukocytes (PMNs) from the whole blood of healthy volunteers using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Pre-treatment: Resuspend the isolated PMNs in HBSS. Pre-treat the cells with various concentrations of this compound (e.g., 0-100 µM) for a specified time.
-
PAF Incubation: Incubate the this compound-treated PMNs with PAF. The concentration of PAF may vary depending on the assay (e.g., 200 nM for superoxide and CD11b assays, 2000 nM for elastase assay).
-
Activation: Activate the PMNs with fMLP (e.g., 1 µM).
-
Functional Assays:
-
Superoxide Production: Measure the rate of superoxide production using a cytochrome c reduction assay, monitoring the change in absorbance at 550 nm.
-
Elastase Release: Measure elastase release by the cleavage of the synthetic substrate Meo-Suc-Ala-Ala-Pro-Val-pNA, monitoring the change in absorbance.
-
CD11b Expression: Stain the cells with a fluorescently labeled anti-CD11b antibody and analyze the mean fluorescence intensity by flow cytometry.
-
-
Data Analysis: For each functional assay, plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Protocol 2: Proposed Protocol for Assessing this compound's Effect on Endothelial Cell Barrier Function
This is a proposed protocol based on standard in vitro endothelial permeability assays, adapted for testing a PAF antagonist like this compound.
Objective: To determine if this compound can inhibit PAF-induced hyperpermeability in a monolayer of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
This compound
-
Platelet-Activating Factor (PAF)
-
FITC-Dextran (or other fluorescent tracer)
-
Fluorometer
Workflow:
Caption: Proposed workflow for testing this compound on endothelial cells.
Procedure:
-
Cell Culture: Seed HUVECs onto the upper chamber of Transwell inserts and culture them until a confluent monolayer is formed.
-
Pre-treatment: Pre-treat the HUVEC monolayer with different concentrations of this compound in fresh medium for a specified duration.
-
PAF Challenge: Add PAF to the upper chamber to induce hyperpermeability. Include appropriate controls (no this compound, no PAF).
-
Permeability Measurement: Add a fluorescent tracer, such as FITC-Dextran, to the upper chamber.
-
Incubation: Incubate the plate for a set period (e.g., 1-4 hours).
-
Fluorescence Reading: Collect samples from the lower chamber and measure the fluorescence using a fluorometer.
-
Data Analysis: An increase in fluorescence in the lower chamber corresponds to increased permeability. Compare the fluorescence in this compound-treated wells to the PAF-only control to determine the inhibitory effect of this compound on PAF-induced permeability.
Conclusion
This compound is a well-established PAF receptor antagonist with demonstrated efficacy in modulating inflammatory responses, particularly those involving neutrophils. The available quantitative data highlights its potent inhibitory effects on key neutrophil functions. While in vivo and clinical evidence strongly suggests that this compound also affects other cell types, such as endothelial cells, there is a clear need for further in vitro studies to quantify these effects and to explore its impact on a broader range of cell lines. The experimental protocols provided in this guide offer a framework for researchers to conduct such cross-validation studies, which will be crucial for a more complete understanding of this compound's cellular mechanisms and its potential therapeutic applications.
References
A Comparative Analysis of Lexipafant's Efficacy Across Diverse Pancreatitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lexipafant, a potent Platelet-Activating Factor (PAF) antagonist, across various experimental models of pancreatitis. The data presented herein is collated from preclinical and clinical studies to offer an objective overview of its therapeutic potential and limitations.
Executive Summary
This compound has been investigated as a therapeutic agent for acute pancreatitis due to its role in inhibiting the potent inflammatory mediator, Platelet-Activating Factor (PAF). PAF is implicated in the systemic inflammatory response syndrome (SIRS) and multi-organ dysfunction that characterizes severe acute pancreatitis. While preclinical studies in various animal models have demonstrated promising anti-inflammatory effects, clinical trials in human patients have yielded mixed results, highlighting the complexities of translating animal model efficacy to clinical success. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a clear comparative perspective.
Data Presentation: A Comparative Overview of this compound's Efficacy
The following tables summarize the key quantitative findings from various studies on this compound in different pancreatitis models.
Table 1: Efficacy of this compound in Preclinical Pancreatitis Models
| Model Type | Species | Pancreatitis Inducer | This compound Dosage | Key Findings | Reference |
| Mild Edematous Pancreatitis | Mouse | Cerulein | 25 mg/kg IP | Reduced serum TNF-α, IL-1β, amylase, and lung myeloperoxidase (MPO) activity.[1][2] | [2] |
| Acute Hemorrhagic Pancreatitis | Rat | Sodium Taurodeoxycholate (B1243834) | Pretreatment | Significantly reduced pancreatic endothelial barrier dysfunction, leukocyte recruitment, and serum IL-1β levels.[3] | [3] |
| Necrotizing Pancreatitis | Rat | Taurocholate and Trypsin | Not specified | Decreased bacterial spread to distant sites. |
Table 2: Efficacy of this compound in Human Acute Pancreatitis (Clinical Trials)
| Study Phase | Patient Population | This compound Dosage | Key Findings | Reference |
| Phase II | 83 patients with acute pancreatitis | 60 mg IV for 3 days | Significant reduction in the incidence of organ failure (P=0.041) and total organ failure score (P=0.048). Significant reduction in serum IL-8 (P=0.038). | |
| Phase III | 290 patients with predicted severe acute pancreatitis (APACHE II >6) | 100 mg/24 hours IV for 7 days | No reduction in new organ failure. Organ failure scores were reduced only on day 3. Reduced incidence of systemic sepsis and pseudocyst formation. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.
Cerulein-Induced Pancreatitis in Mice
-
Animal Model : Female Swiss-Webster mice.
-
Induction of Pancreatitis : Intraperitoneal (IP) injections of cerulein (50 µg/kg) administered hourly for six hours. Control groups receive saline injections.
-
This compound Administration : this compound (25 mg/kg) is administered intraperitoneally, with the first dose given one hour after the initial cerulein injection and repeated every three hours.
-
Outcome Measures :
-
Serum Analysis : Blood samples are collected for the measurement of amylase activity and cytokine levels (TNF-α, IL-1β) using ELISA.
-
Lung Myeloperoxidase (MPO) Activity : Lung tissue is harvested to assess neutrophil sequestration, a marker of systemic inflammation, by measuring MPO activity.
-
Histology : Pancreatic tissue is collected for histological scoring to assess the degree of edema, inflammation, and necrosis.
-
Sodium Taurodeoxycholate-Induced Pancreatitis in Rats
-
Animal Model : Male Sprague-Dawley rats.
-
Induction of Pancreatitis : Acute hemorrhagic pancreatitis is induced by the intraductal infusion of 5% sodium taurodeoxycholate into the biliopancreatic duct.
-
This compound Administration : this compound is administered as a pretreatment before the induction of pancreatitis.
-
Outcome Measures :
-
Pancreatic Endothelial Barrier Dysfunction : Assessed by measuring tissue edema and the extravasation of plasma albumin into the pancreatic interstitium.
-
Leukocyte Recruitment : Pancreatic myeloperoxidase (MPO) activity is measured as an index of leukocyte infiltration.
-
Serum Cytokine Levels : Serum concentrations of IL-1β and IL-6 are determined by ELISA.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound in pancreatitis.
Signaling Pathway of PAF in Acute Pancreatitis and this compound's Mechanism of Action
Caption: PAF signaling in pancreatitis and this compound's antagonistic action.
Experimental Workflow for Evaluating this compound in a Pancreatitis Model
Caption: Typical workflow for preclinical evaluation of this compound.
Concluding Remarks
The compiled data indicates that this compound consistently demonstrates anti-inflammatory effects in preclinical models of acute pancreatitis, significantly reducing key inflammatory markers and associated organ damage. However, the translation of these benefits to the clinical setting has been challenging. While an initial Phase II trial showed a reduction in organ failure, a larger Phase III trial did not meet its primary endpoint of preventing new organ failure, although it did show benefits in reducing certain complications like systemic sepsis and pseudocyst formation.
These discrepancies underscore the inherent complexities of acute pancreatitis and the limitations of existing animal models in fully recapitulating the human disease. Future research should focus on refining animal models to better mimic the clinical course of severe acute pancreatitis and exploring the therapeutic window for PAF antagonism more precisely. For drug development professionals, the story of this compound serves as a critical case study in the challenges of translating promising preclinical data into effective clinical therapies for complex inflammatory diseases.
References
- 1. Platelet activating factor antagonism reduces the systemic inflammatory response in a murine model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SSAT - 1997 Abstract: 77 Platelet activating factor antagonism reduces the systemic inflammatory response in a murine model of acute pancreatitis. [meetings.ssat.com]
- 3. Treatment with this compound ameliorates the severity of pancreatic microvascular endothelial barrier dysfunction in rats with acute hemorrhagic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Lexipafant for the Platelet-Activating Factor (PAF) Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Lexipafant as a Platelet-Activating Factor (PAF) receptor antagonist. By examining its binding affinity and functional activity, this document aims to offer an objective comparison with other potential interactions, supported by experimental data and detailed methodologies.
Executive Summary
Data Presentation
Table 1: Binding Affinity of this compound for the PAF Receptor
| Compound | Receptor | Species | Assay Type | Affinity (Ki) | Reference |
| This compound | PAF Receptor | Human | Radioligand Binding (inferred) | Much greater than PAF | [1] |
| Apafant (for comparison) | PAF Receptor | Human | Radioligand Binding | 9.9 nM | N/A |
Note: A specific Ki value for this compound from a direct radioligand binding assay was not available in the public domain literature reviewed. The reported affinity is a qualitative assessment from a comparative study. For quantitative context, the Ki of a similar PAF antagonist, Apafant, is provided.
Table 2: Functional Antagonism of PAF-Induced Cellular Responses by this compound
This table summarizes the inhibitory concentration (IC50) of this compound on various cellular activities induced by PAF in human polymorphonuclear leukocytes (PMNs).
| Cellular Response | Agonist | IC50 of this compound (µM) |
| Superoxide (B77818) (O₂⁻) Production | PAF | 0.046 |
| CD11b Expression | PAF | 0.285 |
| Elastase Release | PAF | 0.05 |
Experimental Protocols
Radioligand Competition Binding Assay for PAF Receptor
This protocol is a generalized procedure based on standard radioligand binding assay methodologies.
1. Membrane Preparation:
-
Source: Human platelets or cell lines recombinantly expressing the human PAF receptor (e.g., CHO, HEK293 cells).
-
Procedure:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenize the cells using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
2. Competition Binding Assay:
-
Radioligand: [³H]-PAF or another suitable radiolabeled PAF receptor agonist/antagonist.
-
Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled this compound or other competing ligands.
-
Membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the competing ligand (this compound).
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of PAF-Induced Superoxide Production in Neutrophils
1. Neutrophil Isolation:
-
Isolate human polymorphonuclear leukocytes (PMNs) from fresh venous blood of healthy donors using standard methods such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.
2. Superoxide Production Assay (Cytochrome c Reduction):
-
Procedure:
-
Pre-incubate the isolated PMNs with various concentrations of this compound for a specified time.
-
Add cytochrome c to the cell suspension.
-
Stimulate the cells with a sub-maximal concentration of PAF.
-
Measure the change in absorbance at 550 nm over time in a spectrophotometer. The reduction of cytochrome c is indicative of superoxide production.
-
3. Data Analysis:
-
Calculate the rate of superoxide production.
-
Plot the percentage of inhibition of PAF-induced superoxide production against the concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
Visualizations
PAF Receptor Signaling Pathway
Caption: Simplified PAF Receptor Signaling Pathway.
Experimental Workflow for Assessing this compound's Specificity
Caption: Workflow for Specificity Assessment.
Conclusion
The available evidence strongly supports the classification of this compound as a potent and specific antagonist of the PAF receptor. Its ability to inhibit PAF-mediated cellular responses at low concentrations underscores its high affinity for the receptor. While a comprehensive off-target binding profile is not publicly available, the existing data from functional assays suggest a high degree of specificity. For definitive characterization, further studies involving broad receptor screening panels would be beneficial. This guide provides a foundational understanding of this compound's specificity, offering valuable insights for researchers in the field of inflammation and drug discovery.
References
Lexipafant's Impact on Organ Failure Scores in Severe Acute Pancreatitis: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the efficacy of Lexipafant versus a placebo in mitigating organ failure in patients with severe acute pancreatitis. The analysis is based on data from key clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of the available evidence.
Quantitative Analysis of Organ Failure Scores
A significant, randomized, double-blind, placebo-controlled multicenter trial provides the primary data for this comparison. The study assessed the change in organ failure scores in patients with predicted severe acute pancreatitis.
Table 1: Comparison of Median Change in Organ Failure Score from Baseline
| Treatment Group | Day of Assessment | Median Change in Organ Failure Score | Interquartile Range | p-value |
| This compound (n=148) | Day 3 | -1 | -4 to +8 | 0.04 |
| Placebo (n=138) | Day 3 | 0 | -4 to +10 |
Data sourced from a multicentre trial by Johnson et al.[1]
This data indicates a statistically significant reduction in the organ failure score for the this compound-treated group on day 3 of treatment compared to the placebo group.[1]
Experimental Protocols
The pivotal study providing the data above followed a rigorous methodology to assess the efficacy of this compound.
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial was conducted.[1]
Patient Population: The trial enrolled 290 patients with a predicted severe acute pancreatitis, characterized by an APACHE II score of >6.[1]
Treatment Regimen:
-
This compound Group: Received 100 mg of this compound administered as a continuous intravenous infusion over 24 hours for seven days.
-
Placebo Group: Received a matching placebo infusion. Treatment was initiated within 72 hours of the onset of symptoms.[1]
Assessment of Organ Failure: Organ failure was a key secondary endpoint, with scores measured serially. The specific components of the organ failure scoring system used in this trial were not detailed in the publication, but standard systems like the Modified Marshall Score or the Sequential Organ Failure Assessment (SOFA) score are commonly employed in the assessment of organ dysfunction in acute pancreatitis.
The Modified Marshall Scoring System evaluates three key organ systems:
-
Respiratory: Assessed by the PaO2/FiO2 ratio.
-
Renal: Assessed by serum creatinine (B1669602) levels.
-
Cardiovascular: Assessed by systolic blood pressure. A score of ≥2 in any of these systems defines organ failure.
The Sequential Organ Failure Assessment (SOFA) Score is a broader measure, assessing six organ systems:
-
Respiration: PaO2/FiO2 ratio.
-
Coagulation: Platelet count.
-
Liver: Bilirubin levels.
-
Cardiovascular: Mean arterial pressure or need for vasopressors.
-
Central Nervous System: Glasgow Coma Scale.
-
Renal: Creatinine levels or urine output.
Below is a diagram illustrating the typical workflow of such a clinical trial.
Mechanism of Action: Signaling Pathway
This compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a pro-inflammatory phospholipid mediator that plays a crucial role in the pathogenesis of acute pancreatitis and the subsequent systemic inflammatory response that leads to organ failure.
In severe acute pancreatitis, tissue injury leads to the release of PAF. PAF then binds to its G-protein coupled receptor (GPCR) on the surface of various immune and endothelial cells. This binding triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC).
Ultimately, this signaling cascade results in a variety of cellular responses that contribute to inflammation and organ damage, such as:
-
Increased vascular permeability.
-
Leukocyte activation and infiltration.
-
Production of other inflammatory mediators like cytokines and chemokines.
By competitively blocking the PAF receptor, this compound inhibits these downstream signaling events, thereby reducing the inflammatory response and potentially mitigating the progression to organ failure.
The following diagram illustrates the signaling pathway targeted by this compound.
References
Safety Operating Guide
Navigating the Disposal of Lexipafant: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research operations. For Lexipafant, a platelet-activating factor (PAF) antagonist used in pancreatitis research, a structured approach to waste management is essential to protect both laboratory personnel and the environment.
While a specific, universal disposal protocol for this compound is not publicly available, the primary source for handling and disposal information is the manufacturer's Safety Data Sheet (SDS).[1][2][3][4] Researchers must consult the SDS provided with their specific this compound product. In the absence of explicit instructions, or as a supplement to them, established principles of chemical and pharmaceutical waste management should be followed.
Step-by-Step Disposal Protocol for this compound
-
Consult the Safety Data Sheet (SDS): The SDS is the most important document for determining the appropriate disposal method.[2] It will provide information on the hazards of the chemical, personal protective equipment (PPE) required, and specific disposal considerations. Look for sections on "Disposal considerations" or "Ecological information."
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity. Pharmaceutical waste may also be categorized as "P-listed" (acutely toxic) or "U-listed" (toxic).
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan. Incompatible chemicals can react dangerously. Aqueous and organic solvent wastes should be collected separately.
-
Properly Label and Containerize: Use a chemically compatible, leak-proof container for this compound waste. The container must be clearly labeled with "Hazardous Waste" and the specific contents (i.e., "this compound waste").
-
Arrange for Licensed Disposal: Hazardous chemical waste must be disposed of through a licensed hazardous waste contractor. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup. Never dispose of this compound down the drain or in the regular trash. The EPA has regulations against the "sewering" of hazardous waste pharmaceuticals.
-
Document Waste Generation: Maintain accurate records of the amount of this compound waste generated and when it was collected for disposal. This is a requirement under the Resource Conservation and Recovery Act (RCRA).
Quantitative Data on Pharmaceutical Waste
While specific quantitative disposal data for this compound is not available, the following table provides general classifications for pharmaceutical waste under the EPA's RCRA.
| Waste Classification | Description | Examples of Regulated Pharmaceuticals | Disposal Requirements |
| P-Listed Waste | Acutely hazardous commercial chemical products. | Arsenic trioxide, epinephrine, nicotine, warfarin (B611796) (>0.3%) | Strict container, labeling, and disposal regulations. |
| U-Listed Waste | Toxic and other hazardous commercial chemical products. | Mitomycin C, chloral (B1216628) hydrate, cyclophosphamide | Managed as hazardous waste. |
| Characteristic Waste | Waste exhibiting ignitability, corrosivity, reactivity, or toxicity. | Preparations containing alcohol (ignitable), certain metal-containing drugs (toxic) | Managed as hazardous waste according to the specific characteristic. |
| Non-Hazardous Pharmaceutical Waste | Pharmaceuticals not meeting the criteria for hazardous waste. | Most over-the-counter medications, vitamins | Follow institutional and local guidelines; may not require hazardous waste disposal. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
This workflow provides a clear, step-by-step process for researchers to follow, ensuring that all safety and regulatory aspects of chemical waste disposal are addressed. By adhering to these guidelines, laboratories can maintain a safe working environment and minimize their environmental impact.
References
Safeguarding Research: A Comprehensive Guide to Handling Lexipafant
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of Lexipafant, a potent platelet-activating factor (PAF) antagonist. Adherence to these guidelines is critical for minimizing risk and ensuring a safe research environment.
This compound is utilized in research investigating inflammatory processes, particularly in the context of acute pancreatitis.[1] Due to its potent biological activity, proper handling and disposal are crucial. This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal protocols to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that necessitate specific safety precautions. The following table summarizes the GHS classification for this compound and the corresponding recommended personal protective equipment.
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Wear protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Wear safety glasses with side shields or chemical safety goggles. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. Remove contaminated clothing and wash before reuse.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Disposal Plan:
-
Waste Characterization: this compound waste should be considered hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow product to enter drains.
Emergency Procedures:
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Protocols
This compound has been investigated in various experimental models of acute pancreatitis. A common protocol involves the induction of pancreatitis in rodents, followed by the administration of this compound to assess its therapeutic effects.
Example Experimental Protocol: Murine Model of Acute Pancreatitis
-
Animal Model: Swiss-Webster mice are commonly used.
-
Induction of Pancreatitis: Acute edematous pancreatitis is induced by hourly intraperitoneal injections of cerulein (a cholecystokinin (B1591339) analogue) for 6 hours.
-
This compound Administration: this compound is administered intraperitoneally at a specified dose (e.g., 25mg/kg) one hour after the induction of pancreatitis and then every three hours thereafter.
-
Sample Collection and Analysis: Animals are sacrificed at a predetermined time point after the final cerulein injection. Blood samples are collected for the analysis of serum amylase and cytokines (e.g., IL-1β, TNF-α) using ELISA. Pancreatic and lung tissues may be harvested for histological examination and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[2]
Signaling Pathway
This compound exerts its effects by acting as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR). PAF is a potent phospholipid mediator that, upon binding to its G-protein coupled receptor (PAFR), activates multiple downstream signaling pathways involved in inflammation.
Caption: PAF Signaling Pathway and this compound Inhibition.
By adhering to these safety and handling protocols, researchers can confidently and safely work with this compound, contributing to the advancement of scientific knowledge while prioritizing personal and environmental safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
